molecular formula C8H7F3N2O2 B061206 2-(Trifluoromethoxy)benzohydrazide CAS No. 175277-19-7

2-(Trifluoromethoxy)benzohydrazide

Cat. No.: B061206
CAS No.: 175277-19-7
M. Wt: 220.15 g/mol
InChI Key: CVSKRXMBFVFYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethoxy)benzohydrazide is a versatile and high-value chemical building block primarily employed in medicinal chemistry and organic synthesis. Its core research value lies in its bifunctional structure, featuring a benzohydrazide scaffold and a metabolically stable trifluoromethoxy group. This compound serves as a critical precursor for the synthesis of various nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and other fused ring systems, which are privileged scaffolds in drug discovery. The presence of the strong electron-withdrawing trifluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon for developing bioactive molecules.

Properties

IUPAC Name

2-(trifluoromethoxy)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(14)13-12/h1-4H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSKRXMBFVFYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380423
Record name 2-(trifluoromethoxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-19-7
Record name Benzoic acid, 2-(trifluoromethoxy)-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(trifluoromethoxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethoxy)benzoic acid hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzohydrazide is a fluorinated organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a benzohydrazide core substituted with a trifluoromethoxy group, suggests potential for biological activity, drawing from the known pharmacophoric properties of both the benzohydrazide moiety and the trifluoromethoxy substituent. This guide provides a summary of its fundamental properties, a general synthesis protocol, and an exploration of its potential biological relevance based on related compounds.

Core Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes the known information for the target compound and includes data for the closely related 2-(Trifluoromethyl)benzohydrazide for comparison.

PropertyThis compound2-(Trifluoromethyl)benzohydrazide
CAS Number 175277-19-7344-95-6[1]
Molecular Formula C₈H₇F₃N₂O₂C₈H₇F₃N₂O[1]
Molecular Weight 220.15 g/mol 204.15 g/mol [1]
Melting Point Data not available132 °C[2]
Boiling Point Data not availableData not available
Solubility Data not availableData not available
pKa (predicted) Data not available11.84 ± 0.10[2]
XlogP (predicted) 1.50.3[1]

Experimental Protocols

General Synthesis of Benzohydrazides:

  • Esterification of the Benzoic Acid: The synthesis typically begins with the esterification of the parent benzoic acid, in this case, 2-(trifluoromethoxy)benzoic acid. This is commonly achieved by reacting the benzoic acid with an alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst like sulfuric acid. The reaction mixture is typically heated under reflux for several hours.

  • Hydrazinolysis of the Ester: The resulting methyl or ethyl benzoate is then converted to the corresponding benzohydrazide through reaction with hydrazine hydrate. This reaction is usually carried out in an alcoholic solvent, such as ethanol, and often requires heating under reflux. Upon cooling, the benzohydrazide product typically precipitates out of the solution and can be collected by filtration.

Potential Biological Significance

While no specific biological activities or signaling pathway involvements have been reported for this compound, the benzohydrazide scaffold is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] Furthermore, the inclusion of a trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Derivatives of the related 4-(Trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease.[4] These derivatives have also shown potential as antimicrobial agents.[7] This suggests that this compound could be a valuable candidate for screening in various biological assays to explore its therapeutic potential.

Visualizations

G General Synthesis of this compound A 2-(Trifluoromethoxy)benzoic Acid B Methyl 2-(Trifluoromethoxy)benzoate A->B  Methanol (CH3OH) H2SO4 (catalyst) Reflux C This compound B->C  Hydrazine Hydrate (N2H4·H2O) Ethanol Reflux

Caption: General synthetic workflow for this compound.

G Potential Biological Screening Pathways for this compound A This compound B Enzyme Inhibition Assays (e.g., AChE, BuChE) A->B C Antimicrobial Screening (Bacteria, Fungi) A->C D Anticancer Cell Line Screening A->D E Anti-inflammatory Assays A->E

Caption: Potential areas for biological evaluation of this compound.

References

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzohydrazide, a fluorinated aromatic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide presents a combination of confirmed identifiers, a plausible synthesis protocol based on established methods for analogous compounds, and expected characterization data derived from related structures.

Core Compound Identification

CAS Number: 175277-19-7

Molecular Structure:

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₇F₃N₂O₂--INVALID-LINK--
Molecular Weight 220.15 g/mol --INVALID-LINK--
SMILES C1=CC=C(C(=C1)C(=O)NN)OC(F)(F)F--INVALID-LINK--
InChI InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(14)13-12/h1-4H,12H2,(H,13,14)--INVALID-LINK--

Synthesis Protocol

Reaction Scheme:

G start Methyl 2-(Trifluoromethoxy)benzoate reflux Reflux start->reflux hydrazine Hydrazine Hydrate hydrazine->reflux ethanol Ethanol (Solvent) ethanol->reflux product This compound reflux->product

Caption: General synthesis scheme for this compound.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(trifluoromethoxy)benzoate (1.0 eq.) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.0-5.0 eq.) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a solid.

Characterization Data (Expected)

The following table summarizes the expected characterization data for this compound based on the analysis of structurally related compounds.[1]

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets, δ 7.0-8.0 ppm), NH₂ protons (broad singlet, downfield), NH proton (broad singlet, downfield).
¹³C NMR Carbonyl carbon (δ ~165-170 ppm), aromatic carbons, trifluoromethoxy carbon (quartet due to C-F coupling).
IR (KBr) N-H stretching (two bands, ~3200-3400 cm⁻¹), C=O stretching (~1640-1680 cm⁻¹), C-O stretching, C-F stretching.
Mass Spec (ESI) [M+H]⁺ at m/z 221.05 or [M-H]⁻ at m/z 219.04.

Potential Biological Activity and Applications

Benzohydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethoxy group can significantly enhance the metabolic stability and lipophilicity of a molecule, which are desirable properties for drug candidates.

Derivatives of trifluoromethyl- and trifluoromethoxy-substituted benzohydrazides have been investigated as:

  • Cholinesterase Inhibitors: For potential use in the treatment of neurodegenerative diseases.

  • Antimicrobial Agents: Showing activity against various bacterial and fungal strains.

  • EGFR Kinase Inhibitors: Investigated for their potential in cancer therapy.[3]

The logical workflow for investigating the biological potential of this compound is outlined below.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization synthesis Synthesis of this compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assays characterization->antimicrobial anticholinesterase Anticholinesterase Assays characterization->anticholinesterase anticancer Anticancer Assays characterization->anticancer sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar anticholinesterase->sar anticancer->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the development of this compound derivatives.

Given the known activities of related compounds, this compound represents a valuable starting point for the synthesis of hydrazone derivatives and other analogs for screening in various biological assays. Researchers in drug development may find this scaffold particularly promising for developing novel therapeutic agents.

References

2-(Trifluoromethoxy)benzohydrazide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Trifluoromethoxy)benzohydrazide is a fluorinated organic compound belonging to the benzohydrazide class of molecules. Hydrazides are a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of a trifluoromethoxy group at the ortho-position of the benzene ring can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a molecule of interest for drug discovery and development. This guide provides a summary of its key molecular properties and a general synthetic approach.

Molecular Properties

The fundamental molecular attributes of this compound are summarized in the table below. These data are crucial for experimental design, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C8H7F3N2O2
Monoisotopic Mass 220.046 g/mol

Synthetic Workflow

The synthesis of benzohydrazide derivatives, such as this compound, typically follows a two-step synthetic sequence starting from the corresponding carboxylic acid. The workflow involves an initial esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis start 2-(Trifluoromethoxy)benzoic Acid ester Methyl 2-(Trifluoromethoxy)benzoate start->ester  Methanol (Solvent)  Sulfuric Acid (Catalyst)  Reflux   hydrazide This compound ester->hydrazide  Hydrazine Hydrate  Ethanol (Solvent)  Reflux  

Caption: General synthetic pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on established methods for analogous compounds.[1][2] Researchers should adapt these procedures based on laboratory conditions and safety protocols.

Step 1: Esterification of 2-(Trifluoromethoxy)benzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(Trifluoromethoxy)benzoic acid in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2-(trifluoromethoxy)benzoate. Further purification can be achieved by column chromatography if necessary.

Step 2: Hydrazinolysis of Methyl 2-(Trifluoromethoxy)benzoate
  • Reaction Setup: Dissolve the methyl 2-(trifluoromethoxy)benzoate obtained from the previous step in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Hydrazinolysis: Add an excess of hydrazine hydrate to the solution.

  • Reflux: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product, this compound, often precipitates out of the solution upon cooling.

  • Purification: Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting material and impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final product with high purity.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and expected characteristics of 2-(Trifluoromethoxy)benzohydrazide (CAS Number: 175277-19-7). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, standard experimental protocols for determining its solubility and stability. These methodologies are based on established practices for the analysis of related benzohydrazide and hydrazone compounds.

Core Properties of this compound

This compound is a fluorinated aromatic compound. The presence of the trifluoromethoxy group is expected to influence its physicochemical properties, including lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and drug design. Benzohydrazide derivatives are known for a wide range of biological activities, including antibacterial, antifungal, and anticonvulsant properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 175277-19-7[2][3]
Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol [4]
IUPAC Name This compound[5]
Melting Point 103°C[5]
Boiling Point 103-105°C[5]
Canonical SMILES C1=CC=C(C(=C1)C(=O)NN)OC(F)(F)F[5]
InChI Key CVSKRXMBFVFYJW-UHFFFAOYSA-N[5]

Solubility Profile

Table 2: Predicted and Experimental Solubility of this compound

SolventPredicted SolubilityExperimentally Determined Solubility (mg/mL)
WaterLowData not available
Phosphate-Buffered Saline (PBS)LowData not available
Dimethyl Sulfoxide (DMSO)HighData not available
EthanolModerateData not available
MethanolModerateData not available
DichloromethaneModerate to HighData not available
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis start Add excess compound to solvent agitate Agitate at constant temperature (24-48h) start->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Analyze by HPLC-UV dilute->hplc calculate Calculate solubility hplc->calculate end end calculate->end Result

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of benzohydrazide derivatives can be influenced by factors such as pH, temperature, and light exposure. The hydrazide linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions.

General Stability Considerations for Hydrazides
  • pH-Dependent Hydrolysis: Hydrazides are generally more stable at neutral pH and may undergo hydrolysis under acidic or basic conditions. Studies on related compounds have shown that the half-life can vary significantly with pH.[6][7]

  • Oxidation: The hydrazine moiety can be susceptible to oxidation.

  • Photostability: Aromatic compounds may degrade upon exposure to UV light.

Experimental Protocol: Aqueous Stability Assessment by HPLC

This protocol outlines a method to assess the stability of this compound in aqueous solutions at different pH values over time.

Methodology:

  • Solution Preparation: Prepare stock solutions of the compound in a suitable organic solvent (e.g., DMSO). Prepare aqueous buffer solutions at various pH levels (e.g., pH 4.0, 7.4, and 9.0).

  • Incubation: Dilute the stock solution into the pre-warmed buffer solutions to a final working concentration. Incubate these solutions at a constant temperature (e.g., 37°C), protected from light.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Reaction Quenching: Immediately quench the degradation by diluting the sample in the mobile phase or a suitable quenching agent.

  • HPLC Analysis: Analyze the samples by a stability-indicating HPLC method to measure the decrease in the peak area of the parent compound over time.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation kinetics and calculate the half-life (t½) at each pH.

G cluster_setup Experiment Setup cluster_sampling Sampling and Analysis cluster_data Data Processing prep_stock Prepare DMSO stock solution incubate Dilute stock in buffers and incubate at 37°C prep_stock->incubate prep_buffers Prepare aqueous buffers (pH 4, 7.4, 9) prep_buffers->incubate sampling Withdraw aliquots at time points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench reaction sampling->quench hplc Analyze by HPLC quench->hplc plot_data Plot % remaining vs. time hplc->plot_data calc_half_life Calculate degradation rate and half-life plot_data->calc_half_life end end calc_half_life->end Stability Profile

Caption: Workflow for Aqueous Stability Assessment.

Synthesis and Potential Signaling Pathways

While specific biological data for this compound is scarce, the general class of benzohydrazides has been widely explored. They are often synthesized via the condensation of a substituted benzoic acid or its ester with hydrazine hydrate.[1]

Derivatives of benzohydrazide have been investigated as inhibitors of various enzymes and as antimicrobial agents. For instance, some hydrazones have shown activity against Mycobacterium tuberculosis.[8] Any investigation into the mechanism of action of this compound would likely begin by screening against common targets for this class of compounds.

The logical workflow for a preliminary investigation into the biological activity of this compound is outlined below.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action synthesis Synthesis of this compound purification Purification and Characterization synthesis->purification in_vitro In vitro screening (e.g., enzyme inhibition, antimicrobial assays) purification->in_vitro hit_id Hit Identification in_vitro->hit_id target_validation Target Validation hit_id->target_validation pathway_analysis Signaling Pathway Analysis target_validation->pathway_analysis end end pathway_analysis->end Biological Profile

Caption: Logical Workflow for Biological Evaluation.

Conclusion

While specific experimental data on the solubility and stability of this compound are limited, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to determine these critical parameters. The provided methodologies for solubility and stability assessment are robust and widely applicable to this class of compounds. Further research is warranted to fully characterize the physicochemical and biological properties of this compound to evaluate its potential in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)benzohydrazide from 2-(Trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-(trifluoromethoxy)benzohydrazide, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with 2-(trifluoromethoxy)benzoic acid and proceeds through a reliable two-step pathway involving esterification followed by hydrazinolysis. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from 2-(trifluoromethoxy)benzoic acid is most effectively achieved through a two-step process. The first step involves the Fischer esterification of the carboxylic acid with methanol in the presence of a strong acid catalyst to yield methyl 2-(trifluoromethoxy)benzoate. The subsequent step is the hydrazinolysis of the methyl ester using hydrazine hydrate to afford the final product, this compound. This pathway is favored for its high efficiency and the relative ease of purification of the intermediate and final products.

The overall reaction scheme is as follows:

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of Methyl 2-(trifluoromethoxy)benzoate (Esterification)

This procedure is adapted from standard Fischer esterification protocols for benzoic acids.

Materials and Reagents:

  • 2-(Trifluoromethoxy)benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(trifluoromethoxy)benzoic acid and an excess of anhydrous methanol.

  • Carefully and slowly, add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for a period of 4 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-(trifluoromethoxy)benzoate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Hydrazinolysis)

This procedure is based on the established method for the synthesis of similar benzohydrazides from their corresponding methyl esters.[1]

Materials and Reagents:

  • Methyl 2-(trifluoromethoxy)benzoate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol or Methanol

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve methyl 2-(trifluoromethoxy)benzoate in ethanol or methanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux for 4 to 8 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.

  • If precipitation occurs, the solid product is collected by filtration, washed with cold ethanol or water, and dried.

  • If the product does not precipitate, the solvent is removed under reduced pressure. The resulting residue is then triturated with cold water or a suitable solvent to induce crystallization.

  • The solid product is collected by filtration, washed, and dried under vacuum to yield this compound. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis. The values are based on typical yields reported for analogous reactions.

Table 1: Reagents and Conditions for the Synthesis of Methyl 2-(trifluoromethoxy)benzoate

Reagent/ParameterMolar Ratio (relative to acid)Typical Conditions
2-(Trifluoromethoxy)benzoic acid1.0-
Methanol10 - 20Solvent and reactant
Sulfuric Acid (conc.)0.1 - 0.2Catalyst
Reaction TemperatureReflux (approx. 65 °C)-
Reaction Time4 - 6 hours-
Typical Yield - 85 - 95%

Table 2: Reagents and Conditions for the Synthesis of this compound

Reagent/ParameterMolar Ratio (relative to ester)Typical Conditions
Methyl 2-(trifluoromethoxy)benzoate1.0-
Hydrazine Hydrate3.0 - 5.0-
SolventEthanol or Methanol-
Reaction TemperatureReflux (approx. 78 °C for ethanol)-
Reaction Time4 - 8 hours-
Typical Yield - 80 - 95%

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from 2-(trifluoromethoxy)benzoic acid.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis 2-(Trifluoromethoxy)benzoic Acid 2-(Trifluoromethoxy)benzoic Acid Esterification Reaction Esterification Reaction 2-(Trifluoromethoxy)benzoic Acid->Esterification Reaction Methanol, H2SO4 (cat.) Reflux Methyl 2-(trifluoromethoxy)benzoate Methyl 2-(trifluoromethoxy)benzoate Esterification Reaction->Methyl 2-(trifluoromethoxy)benzoate Hydrazinolysis Reaction Hydrazinolysis Reaction Methyl 2-(trifluoromethoxy)benzoate->Hydrazinolysis Reaction Hydrazine Hydrate Ethanol, Reflux This compound This compound Hydrazinolysis Reaction->this compound

Figure 1. Synthetic workflow for this compound.

Alternative Synthetic Routes

While the two-step esterification-hydrazinolysis pathway is the most common and reliable, alternative methods for the synthesis of benzohydrazides directly from carboxylic acids have been reported. These methods often utilize coupling agents or microwave-assisted synthesis to facilitate the direct reaction between the carboxylic acid and hydrazine hydrate.

One such alternative involves the use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt). This method can be advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.

Another approach is the use of microwave irradiation, which can significantly reduce reaction times and improve yields in some cases. The direct reaction of a carboxylic acid with hydrazine hydrate under solvent-free or minimal solvent conditions in a microwave reactor can provide a more environmentally friendly and efficient synthesis.

Conclusion

The synthesis of this compound from 2-(trifluoromethoxy)benzoic acid is a straightforward and high-yielding process when conducted via a two-step esterification and hydrazinolysis sequence. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate. The outlined workflow and alternative routes provide flexibility in adapting the synthesis to specific laboratory capabilities and substrate requirements.

References

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzohydrazide, a fluorinated aromatic compound with significant potential in medicinal chemistry. Due to the limited direct historical and experimental data on this specific molecule, this document outlines a plausible synthetic pathway, detailed experimental protocols, and hypothesized biological activities based on established chemical principles and the known properties of structurally related compounds. The guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound and its derivatives for drug discovery and development.

Introduction and Discovery

While the specific discovery of this compound is not well-documented in publicly available literature, its structural motifs—the benzohydrazide core and the trifluoromethoxy substituent—are of significant interest in contemporary medicinal chemistry. Benzohydrazides are a class of compounds known for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The hydrazide-hydrazone scaffold is a key pharmacophore in several clinically used drugs.

The trifluoromethoxy (-OCF3) group is a bioisostere of the methoxy group but with profoundly different electronic properties. It is highly lipophilic and metabolically stable, attributes that can enhance a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] The introduction of a trifluoromethoxy group can significantly improve a molecule's membrane permeability and stability towards metabolic degradation.[4][5] The combination of the versatile benzohydrazide scaffold with the favorable properties of the trifluoromethoxy group makes this compound a compelling target for synthetic and pharmacological investigation.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned in a multi-step sequence starting from a readily available precursor, such as 2-hydroxybenzoic acid. The proposed pathway involves the key steps of trifluoromethoxylation, esterification, and hydrazinolysis.

Synthetic_Pathway A 2-Hydroxybenzoic Acid B Methyl 2-Hydroxybenzoate A->B Esterification (MeOH, H2SO4) C Methyl 2-(Trifluoromethoxy)benzoate B->C Trifluoromethoxylation (Reagents for OCF3 synthesis) D This compound C->D Hydrazinolysis (Hydrazine Hydrate)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound, based on established methodologies for similar chemical transformations.

Step 1: Esterification of 2-Hydroxybenzoic Acid
  • Reaction: 2-Hydroxybenzoic acid to Methyl 2-Hydroxybenzoate

  • Protocol:

    • To a solution of 2-hydroxybenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-hydroxybenzoate.

Step 2: Trifluoromethoxylation of Methyl 2-Hydroxybenzoate
  • Reaction: Methyl 2-Hydroxybenzoate to Methyl 2-(Trifluoromethoxy)benzoate

  • Protocol (based on a two-step procedure): [6]

    • Xanthate Formation: To a solution of methyl 2-hydroxybenzoate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride (1.1 eq) at 0 °C. After cessation of hydrogen evolution, add a xanthylating agent (e.g., an imidazolium methylthiocarbonothioyl salt) and stir at room temperature until the reaction is complete (monitored by TLC).

    • O-Trifluoromethylation: To the crude xanthate, add a suitable solvent and a trifluoromethylating reagent system under mild conditions. This may involve a combination of a fluoride source and an oxidant.

    • Purify the resulting methyl 2-(trifluoromethoxy)benzoate by column chromatography.

Step 3: Hydrazinolysis of Methyl 2-(Trifluoromethoxy)benzoate
  • Reaction: Methyl 2-(Trifluoromethoxy)benzoate to this compound

  • Protocol: [1][7]

    • Dissolve methyl 2-(trifluoromethoxy)benzoate (1.0 eq) in ethanol (10-20 mL per gram of ester).

    • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

    • Heat the reaction mixture to reflux and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Physicochemical and Pharmacokinetic Data (Hypothesized and Comparative)

The following table summarizes the predicted physicochemical properties of this compound and provides comparative data for the structurally related compound 2-(Trifluoromethyl)benzohydrazide.

PropertyThis compound (Predicted)2-(Trifluoromethyl)benzohydrazide (Experimental/Predicted)Reference
Molecular Formula C8H7F3N2O2C8H7F3N2O[8]
Molecular Weight 220.15 g/mol 204.15 g/mol [8]
XLogP3 1.5 - 2.51.3Predicted
Hydrogen Bond Donors 22Predicted
Hydrogen Bond Acceptors 43Predicted
Topological Polar Surface Area 61.8 Ų51.6 ŲPredicted
Metabolic Stability HighModerate to HighInferred from -OCF3 properties[4]
Lipophilicity (π) High (π for OCF3 ≈ +1.04)Moderate (π for CF3 ≈ +0.88)[3][4]

Hypothesized Biological Activities and Signaling Pathways

Based on the known biological activities of the benzohydrazide scaffold and the properties imparted by the trifluoromethoxy group, this compound is hypothesized to exhibit a range of pharmacological effects.

Potential Therapeutic Areas
  • Antimicrobial: Benzohydrazide derivatives have shown potent activity against various bacterial and fungal strains.[1][2][9]

  • Anticancer: Several benzohydrazide compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[1]

  • Neuropharmacology: The benzohydrazide moiety is present in monoamine oxidase inhibitors (MAOIs) like nialamide.[10] The trifluoromethoxy group can enhance blood-brain barrier permeability, making this compound a candidate for CNS-related disorders.

Hypothesized Mechanism of Action: Monoamine Oxidase Inhibition

A plausible mechanism of action for this compound in the central nervous system is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Neurotransmitter Serotonin / Dopamine MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Increased_NT Increased Neurotransmitter Concentration Neurotransmitter->Increased_NT Increased Availability Metabolites Inactive Metabolites MAO->Metabolites Target This compound Target->MAO Inhibition

Caption: Hypothesized mechanism of MAO inhibition by this compound.

Conclusion

This compound represents a promising, yet underexplored, molecule for drug discovery. This technical guide provides a foundational framework for its synthesis and potential biological evaluation. The proposed synthetic pathway is based on reliable and well-established chemical reactions. The hypothesized biological activities, particularly in the realms of antimicrobial, anticancer, and neuropharmacological applications, are grounded in the extensive literature on related benzohydrazide and trifluoromethoxy-containing compounds. Further empirical research is warranted to validate these hypotheses and fully elucidate the therapeutic potential of this intriguing molecule.

References

The Trifluoromethoxy Group: A Key Player in the Biological Activities of Benzohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethoxy (-OCF₃) group into the benzohydrazide scaffold has emerged as a compelling strategy in medicinal chemistry, yielding derivatives with a wide spectrum of potential biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of trifluoromethoxy-substituted benzohydrazides, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of Trifluoromethoxy-Substituted Benzohydrazides

The synthesis of trifluoromethoxy-substituted benzohydrazides typically involves a multi-step process, beginning with the corresponding trifluoromethoxy-substituted benzoic acid. A general synthetic pathway is the conversion of the benzoic acid to its methyl or ethyl ester, followed by hydrazinolysis to yield the benzohydrazide core. This core is then often condensed with various aldehydes or ketones to produce a diverse library of N'-substituted benzohydrazide derivatives, also known as hydrazones.

A representative synthetic workflow is illustrated below:

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation (Schiff Base Formation) A Trifluoromethoxy-substituted benzoic acid B Methyl or Ethyl Ester A->B Methanol/Ethanol, H₂SO₄ (cat.), Reflux C Trifluoromethoxy-substituted benzohydrazide B->C Hydrazine Hydrate, Ethanol, Reflux E Trifluoromethoxy-substituted N'-acylhydrazone C->E D Aldehyde/Ketone D->E NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription Compound Trifluoromethoxy- substituted Benzohydrazide Compound->IKK inhibits? NFkB_n NF-κB NFkB_n->ProInflammatory_Genes activates MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces Compound Trifluoromethoxy- substituted Benzohydrazide Compound->MAPKK inhibits?

The 2-(Trifluoromethoxy)phenyl Moiety: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the 2-(trifluoromethoxy)phenyl moiety has emerged as a valuable structural motif in the design of novel therapeutic agents. This in-depth technical guide provides an overview of the core attributes of this moiety, including its physicochemical properties, applications in drug design with a focus on kinase inhibition, and detailed experimental protocols for its synthesis and biological evaluation.

Physicochemical Properties and Rationale for Use

The trifluoromethoxy (-OCF3) group is a lipophilic electron-withdrawing substituent that offers several advantages in drug design. When positioned at the ortho-position of a phenyl ring, it can influence the parent molecule's conformation and metabolic stability. The C-F bond is exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation, which can lead to an extended half-life of the drug candidate.[1][2] Furthermore, its lipophilicity can enhance membrane permeability and bioavailability.[1] The electron-withdrawing nature of the -OCF3 group can also modulate the pKa of nearby functionalities and influence ligand-receptor interactions.

Applications in Drug Design: A Case Study in Kinase Inhibition

The 2-(trifluoromethoxy)phenyl moiety has been successfully incorporated into potent and selective kinase inhibitors. A notable example is a series of inhibitors targeting the KRAS G12D mutant, a key driver in various cancers, including pancreatic and colorectal cancer.[3][4]

Quantitative Data: KRAS G12D Inhibition

The following table summarizes the biological activity of a representative compound containing the 2-(trifluoromethoxy)phenyl moiety against the KRAS G12D protein.

Compound IDStructureTargetAssay TypepIC50
1 4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7-[5-methoxy-2-(trifluoromethoxy)phenyl]pyrido[4,3-d]pyrimidineKRAS G12DBiochemical Assay5.57[3]
Mechanism of Action: KRAS G12D Signaling Pathway

KRAS is a small GTPase that functions as a molecular switch in signal transduction.[5] In its active GTP-bound state, KRAS activates downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation.[3][5] The G12D mutation locks KRAS in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.[5] Inhibitors containing the 2-(trifluoromethoxy)phenyl moiety can be designed to bind to the mutant KRAS protein, disrupting its downstream signaling.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP Activates SOS1 (GEF) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-(trifluoromethoxy)phenyl Inhibitor Inhibitor->KRAS_GTP Inhibits

KRAS Signaling Pathway and Point of Inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of compounds incorporating the 2-(trifluoromethoxy)phenyl moiety, using a KRAS G12D inhibitor as a representative example.

Synthesis of a 2-(trifluoromethoxy)phenyl-containing Pyrido[4,3-d]pyrimidine Derivative

The following is a representative protocol for the synthesis of a key intermediate and its coupling to form the final pyridopyrimidine core, based on general synthetic strategies for similar heterocyclic systems.[6][7][8][9]

Step 1: Synthesis of 2-amino-N-(5-methoxy-2-(trifluoromethoxy)phenyl)nicotinamide

  • To a solution of 5-methoxy-2-(trifluoromethoxy)aniline (1.0 eq) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere is added 2-aminonicotinoyl chloride (1.1 eq) portion-wise at 0 °C.

  • Triethylamine (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 16 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Step 2: Cyclization to form the Pyrido[4,3-d]pyrimidine Core

  • A mixture of 2-amino-N-(5-methoxy-2-(trifluoromethoxy)phenyl)nicotinamide (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) is heated at 120 °C for 4 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with diethyl ether to yield the cyclized intermediate as a solid, which is collected by filtration.

Step 3: Introduction of the Diazabicyclo[3.2.1]octane Moiety

  • To a solution of the cyclized intermediate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added 3,8-diazabicyclo[3.2.1]octane dihydrochloride (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).

  • The reaction mixture is heated at 80-100 °C for 12-24 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to yield the final compound.

Biological Evaluation Protocols

1. KRAS G12D Nucleotide Exchange Assay (HTRF)

This assay measures the ability of a test compound to inhibit the SOS1-mediated exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12D protein.[10]

  • In a 384-well plate, add 2 µL of serially diluted test compound or DMSO vehicle control.

  • Add 4 µL of a mixture containing GDP-loaded KRAS G12D protein (final concentration 20 nM) and the catalytic domain of SOS1 (final concentration 10 nM) in assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the exchange reaction by adding 4 µL of a fluorescently labeled GTP analog (e.g., Bodipy-FL-GTP, final concentration 50 nM).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Add 4 µL of a detection mixture containing a Europium-labeled anti-GST antibody (assuming GST-tagged KRAS).

  • Incubate for 30 minutes at room temperature.

  • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio and determine the IC50 value from the dose-response curve.

2. Cellular Assay for Downstream KRAS Signaling (pERK Western Blot)

This assay determines the effect of the inhibitor on the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway, in a KRAS G12D mutant cell line.

  • Seed a KRAS G12D mutant cancer cell line (e.g., PANC-1) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 2-4 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (pT202/pY204) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip and re-probe the membrane for total ERK and a loading control (e.g., GAPDH) to normalize the data.

  • Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a novel kinase inhibitor containing the 2-(trifluoromethoxy)phenyl moiety.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of 2-(trifluoromethoxy)phenyl Analog Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biochemical_Assay Biochemical Assay (e.g., KRAS Nucleotide Exchange Assay) Characterization->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., pERK Western Blot) Characterization->Cellular_Assay Cell_Viability Cell Viability Assay (e.g., MTT/MTS) Characterization->Cell_Viability IC50 IC50/pIC50 Determination Biochemical_Assay->IC50 Cellular_Assay->IC50 Cell_Viability->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Experimental Workflow for Kinase Inhibitor Discovery.

Conclusion

The 2-(trifluoromethoxy)phenyl moiety represents a powerful tool in the medicinal chemist's armamentarium. Its unique combination of metabolic stability and lipophilicity, coupled with its ability to modulate electronic properties, makes it an attractive substituent for the design of novel therapeutics. The successful incorporation of this moiety into potent KRAS G12D inhibitors highlights its potential in oncology drug discovery. The detailed protocols provided herein offer a practical guide for researchers seeking to explore the utility of the 2-(trifluoromethoxy)phenyl group in their own drug development programs. As our understanding of structure-activity relationships continues to evolve, this versatile moiety is poised to play an increasingly important role in the creation of next-generation medicines.

References

Spectroscopic Profile of 2-(Trifluoromethoxy)benzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Trifluoromethoxy)benzohydrazide. Due to the limited availability of direct experimental data for this specific compound, this document compiles predicted values based on the analysis of structurally similar compounds. This guide is intended to assist researchers in the identification and characterization of this compound and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from published data for closely related analogs, including positional isomers and other benzohydrazide derivatives.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 10.5Singlet (broad)1H-NH-
~7.8 - 7.9Doublet1HAr-H
~7.6 - 7.7Triplet1HAr-H
~7.3 - 7.5Multiplet2HAr-H
~4.5 - 5.0Singlet (broad)2H-NH₂

Note: The chemical shifts of the aromatic protons are estimations and the exact coupling patterns will depend on the final conformation.

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~165 - 168C=O (Amide)
~148 - 152 (quartet, JC-F ≈ 1.5-2.5 Hz)C-OCF₃
~132 - 134Ar-C
~130 - 132Ar-C
~128 - 130Ar-C
~122 - 124Ar-C
~120 - 122 (quartet, JC-F ≈ 255-260 Hz)-OCF₃
~118 - 120Ar-C

Note: The chemical shift for the carbon attached to the trifluoromethoxy group and the trifluoromethyl carbon itself will appear as quartets due to coupling with the fluorine atoms.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Strong, BroadN-H stretch (NH and NH₂)
~3000 - 3100MediumAromatic C-H stretch
~1640 - 1660StrongC=O stretch (Amide I)
~1580 - 1600Medium to StrongN-H bend (Amide II) and C=C stretch
~1250 - 1300StrongC-O stretch (Ar-O-CF₃)
~1150 - 1250Very StrongC-F stretch
Predicted Mass Spectrometry Data
AdductPredicted m/z
[M+H]⁺221.0532
[M+Na]⁺243.0352
[M+K]⁺259.0091
[M-H]⁻219.0387

Note: These values are based on the exact mass of this compound (C₈H₇F₃N₂O₂), which is 220.0460.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of benzohydrazide derivatives, adapted from established procedures.

Synthesis of this compound

A common method for the synthesis of benzohydrazides involves the hydrazinolysis of the corresponding methyl ester.

  • Esterification: 2-(Trifluoromethoxy)benzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to produce methyl 2-(trifluoromethoxy)benzoate. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Hydrazinolysis: The resulting methyl ester is then dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for several hours.

  • Work-up: After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield this compound. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet.

  • Mass Spectrometry: Mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Output s1 2-(Trifluoromethoxy)benzoic Acid s2 Esterification (MeOH, H₂SO₄) s1->s2 s3 Methyl 2-(Trifluoromethoxy)benzoate s2->s3 s4 Hydrazinolysis (Hydrazine Hydrate, EtOH) s3->s4 s5 This compound s4->s5 a1 NMR Spectroscopy (¹H, ¹³C) s5->a1 a2 IR Spectroscopy s5->a2 a3 Mass Spectrometry s5->a3 d1 NMR Spectra a1->d1 d2 IR Spectrum a2->d2 d3 Mass Spectrum a3->d3

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Structural Confirmation Logic

structural_confirmation Logical Flow for Structural Confirmation cluster_techniques Spectroscopic Techniques cluster_information Derived Information cluster_conclusion Conclusion nmr NMR (¹H, ¹³C) nmr_info Proton & Carbon Environment Connectivity nmr->nmr_info ir IR ir_info Functional Groups (C=O, N-H, C-F, C-O) ir->ir_info ms MS ms_info Molecular Weight Elemental Composition ms->ms_info structure Confirmed Structure of This compound nmr_info->structure ir_info->structure ms_info->structure

Caption: Interrelation of spectroscopic data for structural elucidation.

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzohydrazide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzohydrazide, detailing its commercial availability, synthesis, and potential areas of biological investigation.

Chemical Identity and Properties

This compound is a fluorinated aromatic hydrazide with the chemical formula C₈H₇F₃N₂O₂. Its chemical structure is characterized by a benzene ring substituted with a trifluoromethoxy group and a hydrazide group at positions 2 and 1, respectively.

PropertyValue
CAS Number 175277-19-7
Molecular Formula C₈H₇F₃N₂O₂
Molecular Weight 220.15 g/mol

Commercial Availability and Suppliers

While not as widely available as some analogous compounds, this compound is offered by specialized chemical suppliers. Researchers can procure this compound for laboratory and research purposes.

SupplierCatalog NumberPurityAvailable Quantities
Santa Cruz Biotechnologysc-212781>98%Inquire

Additionally, the primary starting material for its synthesis, 2-(Trifluoromethoxy)benzoic acid (CAS: 1979-29-9) , is commercially available from several suppliers, including Sigma-Aldrich, Combi-Blocks, and Apollo Scientific. The key reagent, hydrazine hydrate , is also readily available from major chemical suppliers such as Arkema and RXCHEMICALS.[1]

Synthesis of this compound

Two-Step Synthesis from Carboxylic Acid

A common and effective method involves a two-step process starting from the carboxylic acid. The first step is the esterification of the benzoic acid derivative, followed by hydrazinolysis of the resulting ester.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 2-(Trifluoromethoxy)benzoic_acid 2-(Trifluoromethoxy)benzoic Acid Methanol_H2SO4 Methanol (CH3OH) cat. Sulfuric Acid (H2SO4) 2-(Trifluoromethoxy)benzoic_acid->Methanol_H2SO4 Methyl_2-(Trifluoromethoxy)benzoate Methyl 2-(Trifluoromethoxy)benzoate Methanol_H2SO4->Methyl_2-(Trifluoromethoxy)benzoate Methyl_2-(Trifluoromethoxy)benzoate_2 Methyl 2-(Trifluoromethoxy)benzoate Methyl_2-(Trifluoromethoxy)benzoate->Methyl_2-(Trifluoromethoxy)benzoate_2 Intermediate Hydrazine_Hydrate Hydrazine Hydrate (N2H4·H2O) Ethanol (EtOH) This compound This compound Hydrazine_Hydrate->this compound Methyl_2-(Trifluoromethoxy)benzoate_2->Hydrazine_Hydrate

Caption: Two-step synthesis of this compound.

Experimental Protocol (Adapted):

Step 1: Synthesis of Methyl 2-(Trifluoromethoxy)benzoate

  • To a solution of 2-(Trifluoromethoxy)benzoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2-(Trifluoromethoxy)benzoate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude Methyl 2-(Trifluoromethoxy)benzoate (1.0 eq) in ethanol (10-20 volumes).

  • Add an excess of hydrazine hydrate (e.g., 3-5 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Alternative Microwave-Assisted Synthesis

For a more rapid synthesis, a microwave-assisted method can be employed for the hydrazinolysis step.

G Methyl_2-(Trifluoromethoxy)benzoate Methyl 2-(Trifluoromethoxy)benzoate Hydrazine_Hydrate Hydrazine Hydrate (N2H4·H2O) Methyl_2-(Trifluoromethoxy)benzoate->Hydrazine_Hydrate Microwave_Irradiation Microwave Irradiation (e.g., 350W, 2-5 min) Hydrazine_Hydrate->Microwave_Irradiation This compound This compound Microwave_Irradiation->this compound

Caption: Microwave-assisted synthesis of the target compound.

Experimental Protocol (Adapted):

  • In a microwave-safe vessel, combine Methyl 2-(Trifluoromethoxy)benzoate (1.0 eq) and hydrazine hydrate (3-5 eq). A small amount of a high-boiling point solvent like ethanol can be added.

  • Subject the mixture to microwave irradiation (e.g., at 350 W) for a short period (typically 2-5 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, and the product can be isolated by filtration if it precipitates, or by extraction and subsequent recrystallization.

Biological Activity and Potential Applications

Currently, there is a lack of specific published data on the biological activity and mechanism of action of This compound . However, the broader class of benzohydrazide derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Notably, structurally similar compounds, such as 4-(Trifluoromethyl)benzohydrazide and its derivatives, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are relevant targets in the context of neurodegenerative diseases like Alzheimer's disease. Studies have shown that some N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides exhibit moderate inhibition of both AChE and BuChE.

Given the structural similarity, it is plausible that this compound could exhibit similar enzyme inhibitory activities. The trifluoromethoxy group, while electronically similar to the trifluoromethyl group, has distinct steric and lipophilic properties that could influence its binding to biological targets. Therefore, screening this compound against a panel of enzymes, particularly cholinesterases and other hydrolases, could be a promising area of investigation.

As no specific signaling pathways have been elucidated for this compound, a diagrammatic representation of its mechanism of action cannot be provided at this time. Researchers are encouraged to explore its biological effects to uncover its potential therapeutic applications.

Conclusion

This compound is a commercially available compound that can also be synthesized through straightforward and adaptable chemical methods. While its specific biological activities remain to be thoroughly investigated, its structural relationship to other bioactive benzohydrazides suggests that it may hold potential as a scaffold for the development of novel therapeutic agents. Further research into its biological targets and mechanisms of action is warranted to fully explore its utility in drug discovery and development.

References

Methodological & Application

Synthesis and Characterization of 2-(Trifluoromethoxy)benzohydrazide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of 2-(Trifluoromethoxy)benzohydrazide and its derivatives. These compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and biological activity.

Introduction

Benzohydrazide derivatives are a versatile class of compounds known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a trifluoromethoxy (-OCF₃) group at the ortho-position of the benzohydrazide scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide outlines the synthetic routes to this compound and its subsequent derivatization, methods for their characterization, and potential biological applications based on related structures.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound
PropertyData
Molecular Formula C₈H₇F₃N₂O
Molecular Weight 220.15 g/mol
Appearance White to off-white solid
Melting Point Not available
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons (m, 7.2-7.8), NH (br s), NH₂ (br s)
¹³C NMR (DMSO-d₆, δ ppm) Aromatic carbons (115-150), C=O (approx. 165), CF₃ (q, approx. 120)
IR (KBr, cm⁻¹) N-H stretching (3200-3400), C=O stretching (approx. 1640-1680)

Note: Specific spectral data for this compound is not widely available in the literature; the provided data is based on characteristic ranges for similar benzohydrazide structures.

Table 2: Biological Activities of Structurally Related Trifluoromethyl/Trifluoromethoxy Phenyl Derivatives
Compound ClassBiological ActivityTarget/PathwayReference
Trifluoromethyl-substituted pyrazole derivativesAntibacterial (Gram-positive)Global effect on bacterial cell function[3]
Trifluoromethoxy-phenyl substituted estersα-Glucosidase and PTP1B inhibitionα-Glucosidase, PTP1B[4]
Trifluoromethyl-thioxanthone analoguesAnticancer (HeLa cells), COX-2 inhibitionNot specified, COX-2[5]
Trifluoromethyl-substituted quinoxaline derivativesAnticancerNot specified[6]
Trifluoromethyl-substituted thiazolo[4,5-d]pyrimidinesAnticancer (Melanoma, Breast, Prostate)Not specified[7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from the commercially available 2-(trifluoromethoxy)benzoic acid.

Step 1: Synthesis of 2-(Trifluoromethoxy)benzoyl chloride

This procedure involves the conversion of the carboxylic acid to its corresponding acyl chloride.

  • Reagents and Materials:

    • 2-(Trifluoromethoxy)benzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Rotary evaporator

  • Protocol:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethoxy)benzoic acid in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add an excess of thionyl chloride (or oxalyl chloride) to the solution at room temperature.

    • The reaction mixture is then stirred at room temperature or gently heated to reflux (approximately 40-50°C) for 1-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).[8]

    • After completion, the excess thionyl chloride and DCM are removed under reduced pressure using a rotary evaporator to yield crude 2-(trifluoromethoxy)benzoyl chloride.[8] This product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the reaction of the synthesized acyl chloride with hydrazine hydrate.

  • Reagents and Materials:

    • 2-(Trifluoromethoxy)benzoyl chloride

    • Hydrazine hydrate (85% or anhydrous)

    • Anhydrous tetrahydrofuran (THF) or other suitable solvent

    • Beaker or round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Filtration apparatus

  • Protocol:

    • Dissolve the crude 2-(trifluoromethoxy)benzoyl chloride in an anhydrous solvent such as THF.

    • In a separate flask, prepare a solution of hydrazine hydrate in the same solvent. An excess of hydrazine hydrate is typically used.

    • Cool the hydrazine hydrate solution in an ice bath.

    • Slowly add the solution of 2-(trifluoromethoxy)benzoyl chloride to the cooled hydrazine hydrate solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

    • A precipitate of this compound may form during the reaction. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

    • If a precipitate does not form, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Synthesis of N'-Substituted this compound Derivatives (Hydrazones)

Hydrazones are commonly synthesized by the condensation reaction of a hydrazide with an aldehyde or ketone.

  • Reagents and Materials:

    • This compound

    • Substituted aldehyde or ketone

    • Ethanol or methanol

    • Catalytic amount of glacial acetic acid (optional)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Protocol:

    • Dissolve this compound in ethanol or methanol in a round-bottom flask.

    • Add an equimolar amount of the desired aldehyde or ketone to the solution.

    • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

    • The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.[10]

    • The progress of the reaction can be monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the resulting solid hydrazone derivative is collected by filtration, washed with cold solvent, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Characterization Methods

The synthesized compounds should be characterized using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of reactions and assess the purity of the products.

  • Melting Point (m.p.): To determine the purity of the solid compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=O, and C-F bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure of the synthesized compounds. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the trifluoromethoxy group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their elemental composition.

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Synthesis of this compound cluster_1 Synthesis of N'-Substituted Derivatives 2-(Trifluoromethoxy)benzoic Acid 2-(Trifluoromethoxy)benzoic Acid Reaction1 Acyl Chloride Formation 2-(Trifluoromethoxy)benzoic Acid->Reaction1 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction1 2-(Trifluoromethoxy)benzoyl Chloride 2-(Trifluoromethoxy)benzoyl Chloride Reaction1->2-(Trifluoromethoxy)benzoyl Chloride Reaction2 Hydrazinolysis 2-(Trifluoromethoxy)benzoyl Chloride->Reaction2 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction2 This compound This compound Reaction2->this compound Benzohydrazide This compound Reaction3 Condensation Benzohydrazide->Reaction3 Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction3 Hydrazone Derivative Hydrazone Derivative Reaction3->Hydrazone Derivative G Synthesized Compound Synthesized Compound Purification Purification Synthesized Compound->Purification Purity Assessment Purity Assessment Purification->Purity Assessment Structural Elucidation Structural Elucidation Purification->Structural Elucidation TLC TLC Purity Assessment->TLC Melting Point Melting Point Purity Assessment->Melting Point IR Spectroscopy IR Spectroscopy Structural Elucidation->IR Spectroscopy NMR Spectroscopy NMR (1H, 13C, 19F) Structural Elucidation->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry Final Characterized Compound Final Characterized Compound TLC->Final Characterized Compound Melting Point->Final Characterized Compound IR Spectroscopy->Final Characterized Compound NMR Spectroscopy->Final Characterized Compound Mass Spectrometry->Final Characterized Compound G Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Phosphorylated Insulin Receptor Insulin Receptor (P) Insulin Receptor->Phosphorylated Insulin Receptor Autophosphorylation Downstream Signaling Downstream Signaling Phosphorylated Insulin Receptor->Downstream Signaling PTP1B PTP1B PTP1B->Insulin Receptor Dephosphorylation 2-TFMOB Derivative 2-(Trifluoromethoxy) benzohydrazide Derivative 2-TFMOB Derivative->PTP1B Inhibition

References

Application Note and Protocol for the Synthesis of 2-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(Trifluoromethoxy)benzohydrazide is a valuable building block in medicinal chemistry and drug discovery. The trifluoromethoxy group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a detailed two-step protocol for the synthesis of this compound, commencing from 2-(Trifluoromethoxy)benzoic acid. The synthesis involves an initial esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Overall Reaction Scheme:

Step 1: Esterification 2-(Trifluoromethoxy)benzoic acid + Methanol ⇌ Methyl 2-(Trifluoromethoxy)benzoate + Water

Step 2: Hydrazinolysis Methyl 2-(Trifluoromethoxy)benzoate + Hydrazine Hydrate → this compound + Methanol

Experimental Protocols

Step 1: Synthesis of Methyl 2-(Trifluoromethoxy)benzoate (Esterification)

This procedure outlines the conversion of 2-(Trifluoromethoxy)benzoic acid to its methyl ester using a strong acid catalyst.

Materials:

  • 2-(Trifluoromethoxy)benzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloromethane (CH₂Cl₂), or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-(Trifluoromethoxy)benzoic acid (1.0 eq).

  • Add an excess of anhydrous methanol to the flask to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude Methyl 2-(Trifluoromethoxy)benzoate. The product can be further purified by distillation if necessary.

Step 2: Synthesis of this compound (Hydrazinolysis)

This procedure details the conversion of Methyl 2-(Trifluoromethoxy)benzoate to the final product, this compound.

Materials:

  • Methyl 2-(Trifluoromethoxy)benzoate

  • Hydrazine hydrate (NH₂NH₂·H₂O), 80-100%

  • Ethanol (EtOH) or Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

  • Beakers, Buchner funnel, and other standard laboratory glassware

Procedure:

  • Dissolve Methyl 2-(Trifluoromethoxy)benzoate (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (typically 3-5 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol or water.

  • Dry the collected solid to obtain this compound. The product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) for higher purity.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterStep 1: EsterificationStep 2: Hydrazinolysis
Reactants 2-(Trifluoromethoxy)benzoic acid, MethanolMethyl 2-(Trifluoromethoxy)benzoate, Hydrazine Hydrate
Catalyst/Reagent Concentrated Sulfuric Acid-
Solvent MethanolEthanol or Methanol
Molar Ratio (Reactant:Reagent) 1 : excess (for Methanol)1 : 3-5 (for Hydrazine Hydrate)
Reaction Temperature Reflux (approx. 65 °C)Reflux (approx. 78 °C for Ethanol)
Reaction Time 4-6 hours4-8 hours
Typical Yield >90%85-95%
Product Purity >95% (after workup)>98% (after recrystallization)
Product Characterization ¹H NMR, ¹³C NMR, IR, Mass Spectrometry¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point

Visualizations

Synthesis_Workflow start Start: 2-(Trifluoromethoxy)benzoic Acid esterification Esterification (Methanol, H₂SO₄, Reflux) start->esterification workup1 Aqueous Workup & Extraction esterification->workup1 intermediate Intermediate: Methyl 2-(Trifluoromethoxy)benzoate workup1->intermediate hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Reflux) intermediate->hydrazinolysis precipitation Precipitation & Filtration hydrazinolysis->precipitation final_product Final Product: This compound precipitation->final_product

Caption: Workflow for the two-step synthesis of this compound.

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate personal protective equipment should be worn, and all procedures should be conducted in a well-ventilated fume hood. The reaction conditions provided are representative and may require optimization for specific laboratory settings and scales.

Application Notes and Protocols for Antimicrobial Screening of 2-(Trifluoromethoxy)benzohydrazide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzohydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] The introduction of a trifluoromethoxy group can enhance the lipophilicity and metabolic stability of these molecules, potentially leading to improved antimicrobial efficacy. These application notes provide detailed protocols for the preliminary antimicrobial screening of novel 2-(Trifluoromethoxy)benzohydrazide analogues. The described assays are fundamental for determining the inhibitory and bactericidal potential of newly synthesized compounds against a panel of pathogenic bacteria.

Data Presentation

The antimicrobial activity of this compound analogues can be effectively summarized in tables to allow for clear comparison of their efficacy against different microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogues

Compound IDGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
MIC (µg/mL)MIC (µg/mL)
TFM-BH-01 64128
TFM-BH-02 3264
TFM-BH-03 1632
Ciprofloxacin 0.50.25

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Analogues

Compound IDGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
MBC (µg/mL)MBC (µg/mL)
TFM-BH-01 128>256
TFM-BH-02 64128
TFM-BH-03 3264
Ciprofloxacin 10.5

Experimental Protocols

Protocol 1: Agar Well Diffusion Assay for Preliminary Screening

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[1][5][6][7]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic solution)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a bacterial lawn.

  • Well Creation: Use a sterile cork borer to create wells of 6 mm diameter in the agar.[5]

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[5]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[8]

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate MHA Plate (Bacterial Lawn) prep_inoculum->inoculate prep_plates Prepare MHA Plates prep_plates->inoculate prep_compounds Prepare Test Compound Solutions add_compounds Add Compounds to Wells prep_compounds->add_compounds create_wells Create Wells in Agar inoculate->create_wells create_wells->add_compounds incubate Incubate Plates (37°C, 18-24h) add_compounds->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results measure_zones->interpret

Workflow for the Agar Well Diffusion Assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • Test compounds dissolved in a suitable solvent

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Growth control (broth + inoculum)

  • Sterility control (broth only)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Plate Preparation: Add 100 µL of MHB to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from one well to the next.[12][13] Discard the final 100 µL from the last well in the series.

  • Inoculum Preparation: Prepare a bacterial suspension and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

  • Controls: Include a positive control (broth, inoculum, and standard antibiotic), a negative control (broth, inoculum, and solvent), and a growth control (broth and inoculum).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[12]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[9][12] This can be assessed visually or by using a microplate reader.

MIC_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading add_broth Add 100 µL MHB to all wells add_compound Add 100 µL Compound to First Well add_broth->add_compound serial_dilute Perform 2-fold Serial Dilutions add_compound->serial_dilute inoculate_wells Add 10 µL Inoculum to Wells serial_dilute->inoculate_wells prep_inoculum Prepare Inoculum (5x10^5 CFU/mL) prep_inoculum->inoculate_wells incubate Incubate Plate (37°C, 18-24h) inoculate_wells->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for MIC Determination by Broth Microdilution.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[15][16][17]

Materials:

  • MIC plate from Protocol 2

  • MHA plates

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Subculturing: Following the determination of the MIC, take a 10-100 µL aliquot from the wells of the MIC plate that show no visible growth.[15]

  • Plating: Spread the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[15][16]

MBC_Workflow cluster_start Starting Point cluster_procedure Procedure cluster_analysis Analysis mic_plate Completed MIC Plate select_wells Select Wells with No Visible Growth (≥MIC) mic_plate->select_wells subculture Subculture Aliquots onto MHA Plates select_wells->subculture incubate Incubate MHA Plates (37°C, 18-24h) subculture->incubate count_colonies Count Colonies on Plates incubate->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Workflow for MBC Determination.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound analogues requires specific investigation, related hydrazide compounds have been reported to exert their antimicrobial effects through various mechanisms. One notable target is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[18] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death. Further studies, such as enzyme inhibition assays and molecular docking, would be necessary to elucidate the specific molecular targets of these novel analogues.[19][20][21][22]

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of promising antimicrobial compounds against mammalian cells to assess their potential for therapeutic use.[23][24] The MTT assay is a common method for determining cell viability.[25] This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. A decrease in metabolic activity in the presence of the test compound suggests cytotoxicity.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial antimicrobial screening of this compound analogues. By systematically determining the MIC and MBC values and assessing cytotoxicity, researchers can identify promising lead compounds for further development in the fight against bacterial infections.

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of 2-(Trifluoromethoxy)benzohydrazide Compounds and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzyme inhibition kinetics of benzohydrazide compounds, with a specific focus on trifluoromethyl-substituted analogs. The information presented herein is intended to guide researchers in the design and execution of experiments to evaluate the inhibitory potential of this class of compounds against key enzymatic targets.

Introduction

Benzohydrazide derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, their role as enzyme inhibitors is of particular interest for drug discovery. The incorporation of a trifluoromethoxy or trifluoromethyl group can significantly enhance the potency and selectivity of these compounds. This document details the enzyme inhibition kinetics of 4-(trifluoromethyl)benzohydrazide derivatives, which serve as close structural analogs to 2-(trifluoromethoxy)benzohydrazide, against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the cholinergic system.

Data Presentation: Inhibition of Cholinesterases

The following table summarizes the in vitro inhibitory activity of a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and hydrazones of 4-(trifluoromethyl)benzohydrazide against AChE and BuChE. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundTarget EnzymeIC50 (µM)Reference
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesAcetylcholinesterase (AChE)27.04–106.75[1]
Butyrylcholinesterase (BuChE)58.01–277.48[1]
Hydrazones of 4-(Trifluoromethyl)benzohydrazideAcetylcholinesterase (AChE)46.8–137.7[2][3][4]
Butyrylcholinesterase (BuChE)19.1–881.1[2][3][4]
4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide (2l)Acetylcholinesterase (AChE)Most potent in series[2][3][4]
2-chloro/trifluoromethyl benzylidene derivatives (2d and 2q)Butyrylcholinesterase (BuChE)Most potent in series[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of 4-(Trifluoromethyl)benzohydrazide Derivatives

This protocol describes a general method for the synthesis of hydrazones derived from 4-(trifluoromethyl)benzohydrazide.

Materials:

  • 4-(Trifluoromethyl)benzohydrazide

  • Substituted aldehydes or ketones

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Dissolve 4-(trifluoromethyl)benzohydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired substituted aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.

  • Characterize the final product using appropriate analytical techniques, such as NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of AChE and BuChE inhibitory activity using the spectrophotometric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BuChE

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare working solutions of the enzymes, substrates, and DTNB in phosphate buffer.

  • In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound solution at various concentrations

    • DTNB solution

    • Enzyme solution (AChE or BuChE)

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the corresponding substrate (ATCI for AChE or BTCI for BuChE) to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader.

  • Continue to monitor the change in absorbance over time. The rate of the reaction is proportional to the rate of increase in absorbance.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations. The data can be analyzed using Lineweaver-Burk plots.[5]

Visualizations

Experimental Workflow for Cholinesterase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution (AChE or BuChE) add_reagents Add Buffer, Inhibitor, DTNB, and Enzyme prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution (ATCI or BTCI) add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_dtns Prepare DTNB Solution prep_dtns->add_reagents prep_inhibitor Prepare Inhibitor Solutions (Varying Concentrations) prep_inhibitor->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic Mode) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition kin_studies Kinetic Studies (Lineweaver-Burk Plot) measure_abs->kin_studies det_ic50 Determine IC50 Value calc_inhibition->det_ic50 det_type Determine Inhibition Type kin_studies->det_type

Caption: Workflow for determining cholinesterase inhibition.

Mechanism of Mixed-Type Enzyme Inhibition

One of the studies on 4-(trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide identified a mixed-type inhibition of AChE.[3][4] The following diagram illustrates this inhibition mechanism.

G E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) S->ES ESI Enzyme-Substrate-Inhibitor Complex (ESI) S->ESI I Inhibitor (I) I->EI I->ESI ES->E k-1 ES->ESI αKi P Product (P) ES->P k_cat EI->ESI αK'i

Caption: Mixed-type enzyme inhibition pathway.

Conclusion

The provided data and protocols demonstrate that trifluoromethyl-substituted benzohydrazide derivatives are a promising class of cholinesterase inhibitors. The detailed experimental procedures offer a solid foundation for researchers to synthesize and evaluate similar compounds, including the specific this compound isomer. Further kinetic studies are essential to fully elucidate the mechanism of action of these inhibitors and to guide the rational design of more potent and selective drug candidates. The exploration of their effects on other related enzymes and their in vivo efficacy will be crucial next steps in the drug development process.

References

Cell-based assays for evaluating the cytotoxicity of 2-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Evaluating the Cytotoxicity of 2-(Trifluoromethoxy)benzohydrazide

Introduction

This compound is a chemical compound belonging to the benzohydrazide class. Benzohydrazide derivatives are recognized for their wide range of biological activities and are utilized as scaffolds in medicinal chemistry.[1] Given the potential for new chemical entities to be developed into therapeutics, it is crucial to establish their safety and toxicological profiles. A primary step in this evaluation is the assessment of cytotoxicity—the degree to which a substance can cause damage to cells.[2]

These application notes provide a framework and detailed protocols for evaluating the cytotoxic effects of this compound using common and robust cell-based assays. The selected assays measure distinct cellular health indicators: metabolic activity, membrane integrity, and apoptosis induction.

Principles of Selected Cytotoxicity Assays

A multi-parametric approach is recommended to build a comprehensive cytotoxic profile. The three assays detailed below provide insights into different mechanisms of cell death.

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used indicator of cell viability. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[3] The quantity of formazan, measured by absorbance, is directly proportional to the number of viable cells. A decrease in signal indicates a reduction in cell viability or proliferation.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme present in most cell types.[4] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[2][4] The LDH assay quantitatively measures the amount of released LDH by converting a substrate into a colored or fluorescent product, with the signal being proportional to the extent of cell membrane damage.[5]

  • Caspase-3/7 Activity Assay: Caspases are a family of proteases that play a critical role in programmed cell death (apoptosis).[6] Caspase-3 and Caspase-7 are key "executioner" caspases that, once activated, cleave various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[6] This assay utilizes a specific substrate (e.g., containing the DEVD sequence) that, when cleaved by active Caspase-3/7, generates a fluorescent or luminescent signal, providing a direct measure of apoptosis induction.[6][7][8]

G cluster_compound cluster_cells cluster_assays cluster_endpoints Compound This compound Cells Cultured Cells (e.g., HepG2, A549) MTT MTT Assay (Metabolic Activity) Cells->MTT Treatment & Incubation LDH LDH Assay (Membrane Integrity) Cells->LDH Treatment & Incubation Caspase Caspase-3/7 Assay (Apoptosis) Cells->Caspase Treatment & Incubation Viability Reduced Viability MTT->Viability Necrosis Necrosis / Membrane Damage LDH->Necrosis Apoptosis Apoptosis Induction Caspase->Apoptosis Data Data Viability->Data Data Analysis (e.g., IC50) Necrosis->Data Data Analysis (e.g., IC50) Apoptosis->Data Data Analysis (e.g., IC50)

Caption: Overall workflow for assessing compound cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol details the steps to measure cellular metabolic activity as an indicator of viability following treatment with this compound.

G start Start seed 1. Seed cells in a 96-well plate start->seed incubate1 2. Incubate overnight (37°C, 5% CO2) seed->incubate1 treat 3. Treat cells with compound (serial dilutions) incubate1->treat incubate2 4. Incubate for desired exposure time (e.g., 24-72h) treat->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate for 1-4 hours at 37°C add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., SDS-HCl) incubate3->solubilize read 8. Read absorbance (570 nm) solubilize->read end End read->end G start Start setup_plate 1. Seed cells and treat with compound (as per MTT) start->setup_plate incubate_exposure 2. Incubate for exposure period (e.g., 24h) setup_plate->incubate_exposure prepare_controls 3. Prepare controls: - Spontaneous Release (Vehicle) - Maximum Release (Lysis Buffer) incubate_exposure->prepare_controls transfer_supernatant 4. Centrifuge plate & transfer supernatant to new plate prepare_controls->transfer_supernatant add_reagent 5. Add LDH reaction mixture to each well transfer_supernatant->add_reagent incubate_rt 6. Incubate at room temperature (protected from light) add_reagent->incubate_rt add_stop 7. Add stop solution (if required by kit) incubate_rt->add_stop read_absorbance 8. Read absorbance (e.g., 490 nm) add_stop->read_absorbance end End read_absorbance->end G start Start setup_plate 1. Seed cells in an opaque-walled 96-well plate start->setup_plate incubate_overnight 2. Incubate overnight setup_plate->incubate_overnight treat 3. Treat with compound and positive control (e.g., Staurosporine) incubate_overnight->treat incubate_exposure 4. Incubate for desired exposure time (e.g., 4-24h) treat->incubate_exposure equilibrate 5. Equilibrate plate to room temperature incubate_exposure->equilibrate add_reagent 6. Add Caspase-Glo® 3/7 Reagent to each well equilibrate->add_reagent incubate_rt 7. Mix and incubate at room temperature add_reagent->incubate_rt read_luminescence 8. Read luminescence incubate_rt->read_luminescence end End read_luminescence->end G cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase Compound Cytotoxic Stimulus (e.g., Test Compound) Mito Mitochondrial Stress Compound->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp37 Caspase-3 & Caspase-7 (Executioners) Casp9->Casp37 Substrates Cleavage of Cellular Substrates Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

Application Notes and Protocols for the Quantification of 2-(Trifluoromethoxy)benzohydrazide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of 2-(Trifluoromethoxy)benzohydrazide in human plasma. Due to the absence of specific published bioanalytical methods for this compound, a robust and sensitive method using liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been developed and is presented here. The described method involves a straightforward protein precipitation extraction procedure and offers high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic studies in a drug development setting. All protocols and data are presented to guide researchers in establishing a reliable analytical workflow.

Introduction

This compound is a molecule of interest in medicinal chemistry due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] The hydrazide functional group also serves as a versatile scaffold in drug design.[5][6] Accurate quantification of such compounds in biological matrices is crucial for evaluating their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

This application note details a hypothetical, yet scientifically rigorous, LC-MS/MS method for the determination of this compound in human plasma. The method is designed to be sensitive, selective, and robust, meeting the general requirements for regulated bioanalysis.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended. For this protocol, let's assume the use of this compound-d4.

  • Human Plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.[7][8]

  • HPLC: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards and quality control (QC) samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting small molecules from plasma.

  • Label microcentrifuge tubes for each sample, CC, and QC.

  • Add 50 µL of the respective sample (plasma, CC, or QC) to the tubes.

  • Add 200 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Parameters:

ParameterValue
Column Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)

Mass Spectrometry Parameters (Hypothetical):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Propose m/z 221.1 > 121.1 (This is a hypothetical transition based on predicted fragmentation)

    • Internal Standard (d4): Propose m/z 225.1 > 125.1 (Hypothetical)

  • Key MS Parameters:

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Ion Source Gas 1: 55 psi

    • Ion Source Gas 2: 60 psi

Data Presentation

The following tables summarize the expected quantitative performance of this analytical method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
This compound0.5 - 500>0.9951/x²

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5≤15±15≤15±15
Low1.5≤10±10≤10±10
Mid75≤10±10≤10±10
High400≤10±10≤10±10

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Factor
Low1.592.50.98
High40095.11.01

Table 4: Stability Data (Hypothetical)

Stability ConditionDurationLow QC Stability (%)High QC Stability (%)
Bench-top (Room Temp)8 hours98.299.1
Freeze-Thaw3 cycles96.597.8
Long-term (-80°C)30 days95.396.4

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (50 µL) is Internal Standard in Acetonitrile (200 µL) vortex Vortex Mix (1 min) is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection hplc HPLC Separation injection->hplc ms MS/MS Detection hplc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship cluster_method Method Development & Validation cluster_application Application A Method Development B Selectivity & Specificity A->B C Linearity & Range A->C D Precision & Accuracy A->D E Recovery & Matrix Effect A->E F Stability A->F G Pharmacokinetic Studies B->G C->G D->G E->G F->G

Caption: Logical flow of method validation leading to application.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug discovery and development environment. The provided protocols and expected performance characteristics serve as a comprehensive guide for researchers to establish and validate this method in their own laboratories.

References

Application Notes and Protocols for High-Throughput Screening of 2-(Trifluoromethoxy)benzohydrazide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 2-(Trifluoromethoxy)benzohydrazide libraries, with a primary focus on their potential as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The information compiled herein is intended to guide researchers in the design and execution of screening campaigns to identify and characterize novel therapeutic agents.

Introduction

The this compound scaffold is a promising pharmacophore in modern drug discovery. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. Benzohydrazide derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Notably, recent studies have highlighted the potential of benzohydrazide-containing compounds as inhibitors of the STAT3 signaling pathway, which is constitutively activated in a variety of human cancers and inflammatory diseases.

High-throughput screening provides a rapid and efficient means to evaluate large libraries of this compound derivatives to identify "hit" compounds with desired biological activity. This document outlines relevant HTS assays, experimental protocols, and data interpretation strategies for this purpose.

Target Pathway: STAT3 Signaling

Constitutive activation of the STAT3 signaling pathway is a key driver in many pathologies, promoting cell proliferation, survival, and angiogenesis while suppressing apoptosis. The canonical STAT3 signaling cascade is initiated by the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 proteins, which subsequently dimerize, translocate to the nucleus, and act as transcription factors for various target genes involved in oncogenesis and inflammation.

// Nodes Cytokine [label="Cytokine/\nGrowth Factor", fillcolor="#4285F4"]; Receptor [label="Receptor", fillcolor="#4285F4"]; JAK [label="JAK", fillcolor="#34A853"]; STAT3_inactive [label="STAT3", fillcolor="#FBBC05"]; pSTAT3 [label="p-STAT3", fillcolor="#EA4335"]; STAT3_dimer [label="STAT3 Dimer", fillcolor="#EA4335"]; Nucleus [shape=oval, style=filled, fillcolor="#F1F3F4", label="Nucleus", fontcolor="#202124"]; Gene_Expression [label="Target Gene\nExpression", fillcolor="#34A853", shape=ellipse]; Proliferation [label="Proliferation,\nSurvival,\nAngiogenesis", fillcolor="#EA4335", shape=ellipse];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT3_inactive [label="Phosphorylates (Tyr705)"]; STAT3_inactive -> pSTAT3; pSTAT3 -> STAT3_dimer [label="Dimerization"]; STAT3_dimer -> Nucleus [label="Nuclear Translocation"]; Nucleus -> Gene_Expression [style=dashed, arrowhead=open]; Gene_Expression -> Proliferation [style=dashed, arrowhead=open];

// Invisible edges for alignment {rank=same; Cytokine; Receptor;} {rank=same; JAK; STAT3_inactive;} {rank=same; pSTAT3; STAT3_dimer;} {rank=same; Nucleus;} {rank=same; Gene_Expression; Proliferation;} } Caption: Canonical STAT3 Signaling Pathway.

High-Throughput Screening Workflow

A typical HTS workflow for screening a this compound library against the STAT3 target is a multi-step process designed to efficiently identify and validate active compounds.

// Nodes Assay_Dev [label="Assay Development\n& Miniaturization"]; Primary_Screen [label="Primary Screen\n(Single Concentration)"]; Hit_ID [label="Hit Identification"]; Dose_Response [label="Dose-Response\nConfirmation"]; IC50 [label="IC50 Determination"]; Secondary_Assays [label="Secondary & Orthogonal\nAssays"]; SAR [label="Structure-Activity\nRelationship (SAR)"]; Lead_Opt [label="Lead Optimization"];

// Edges Assay_Dev -> Primary_Screen; Primary_Screen -> Hit_ID; Hit_ID -> Dose_Response; Dose_Response -> IC50; IC50 -> Secondary_Assays; Secondary_Assays -> SAR; SAR -> Lead_Opt; } Caption: A generalized workflow for HTS campaigns.

Data Presentation

While specific quantitative high-throughput screening data for this compound as a STAT3 inhibitor is not publicly available, the following tables present data for structurally related benzohydrazide analogs and other known STAT3 inhibitors identified through HTS. This data serves as a reference for expected potency and can be used for comparison during screening campaigns.

Table 1: STAT3 Inhibition by Benzohydrazide Analogs and Other Small Molecules (Fluorescence Polarization Assay)

Compound IDScaffold/ClassTarget InteractionIC50 (µM)Reference Cell Line/System
S3I-201N-ArylbenzamideSTAT3-pYLPQTV complex disruption201.3 ± 1.5In vitro FP assay
11bN-ArylbenzamideSTAT3-pYLPQTV complex disruption17-23In vitro FP assay
11dN-ArylbenzamideSTAT3-pYLPQTV complex disruption17-23In vitro FP assay
13gBenzamideSTAT3-pYLPQTV complex disruptionNot specifiedIn vitro FP assay

Table 2: Antiproliferative Activity of Benzohydrazide Derivatives (Cell-Based Assays)

Compound IDScaffoldCell LineAssay TypeIC50 (µM)
H20Benzohydrazide-dihydropyrazoleA549 (Lung Carcinoma)MTT0.46
H20Benzohydrazide-dihydropyrazoleMCF-7 (Breast Adenocarcinoma)MTT0.29
H20Benzohydrazide-dihydropyrazoleHeLa (Cervical Cancer)MTT0.15
H20Benzohydrazide-dihydropyrazoleHepG2 (Hepatocellular Carcinoma)MTT0.21
7GBenzoylhydrazoneHuH7 (Hepatocellular Carcinoma)Not Specified6.88

Experimental Protocols

The following are detailed protocols for key experiments relevant to the high-throughput screening of this compound libraries for STAT3 inhibition.

Protocol 1: Fluorescence Polarization (FP) Assay for STAT3-SH2 Domain Binding

This biochemical assay measures the ability of test compounds to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphotyrosine (pTyr) peptide derived from a STAT3 binding partner (e.g., gp130).

Materials:

  • Recombinant human STAT3 protein (SH2 domain)

  • Fluorescently labeled pTyr peptide (e.g., 5-FAM-gp130)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • This compound library compounds dissolved in DMSO

  • Positive control inhibitor (e.g., S3I-201)

  • 384-well, low-volume, black microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds from the this compound library (at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate using an acoustic liquid handler. This will result in a final assay concentration of 10 µM in a 10 µL reaction volume. Include wells for positive and negative controls (DMSO vehicle).

  • Reagent Preparation: Prepare a solution of STAT3 protein and the fluorescently labeled peptide in the assay buffer. The final concentrations should be optimized to achieve a stable and robust FP signal (e.g., 100 nM STAT3 and 10 nM labeled peptide).

  • Reagent Addition: Add 10 µL of the STAT3/peptide solution to each well of the compound-plated 384-well plate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Plot the dose-response curves for active compounds to determine their IC50 values.

Protocol 2: STAT3-Dependent Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of STAT3. A reporter cell line is used that contains a luciferase gene under the control of a promoter with STAT3 binding elements.

Materials:

  • Human cell line stably expressing a STAT3-responsive luciferase reporter construct (e.g., HEK293T-STAT3-Luc)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human Interleukin-6 (IL-6)

  • This compound library compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Stattic)

  • 384-well, white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed the reporter cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add 100 nL of the library compounds to the wells.

  • Incubation: Incubate the plates for 1-2 hours at 37°C.

  • STAT3 Activation: Stimulate the cells by adding 10 µL of IL-6 (final concentration of 20 ng/mL) to all wells except for the unstimulated controls.

  • Incubation: Incubate for an additional 6-18 hours at 37°C.

  • Luciferase Assay: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the stimulated and unstimulated controls to calculate the percent inhibition of STAT3 transcriptional activity. Determine the IC50 values for active compounds.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is crucial as a secondary screen to identify compounds that exhibit cytotoxic effects, which can lead to false positives in cell-based assays.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

  • Cell culture medium

  • This compound library compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96- or 384-well clear tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96- or 384-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compounds from the primary screen. Include a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cytotoxicity.

Conclusion

The high-throughput screening of this compound libraries represents a promising avenue for the discovery of novel therapeutics targeting the STAT3 signaling pathway. The protocols and data presented in these application notes provide a framework for researchers to initiate and conduct effective screening campaigns. While direct quantitative data for the specific this compound scaffold is yet to be widely published, the information on analogous compounds strongly supports the potential of this chemical class. Successful identification and characterization of potent and selective STAT3 inhibitors from these libraries could lead to the development of next-generation treatments for a range of cancers and inflammatory disorders.

Application Notes and Protocols: In Vitro ADME Properties of 2-(Trifluoromethoxy)benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to characterize the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 2-(Trifluoromethoxy)benzohydrazide derivatives. The inclusion of the trifluoromethoxy group is a key strategy in modern medicinal chemistry aimed at enhancing metabolic stability and modulating physicochemical properties.[1][2] This document outlines the expected ADME profile of this class of compounds and provides detailed protocols for key in vitro assays.

Expected ADME Profile of this compound Derivatives

The 2-(trifluoromethoxy)phenyl moiety is expected to significantly influence the ADME properties of the benzohydrazide derivatives. The trifluoromethoxy group is a strong electron-withdrawing group and is known to be a bioisostere of a methyl group.[2] Its presence is anticipated to block potential sites of oxidative metabolism, thereby increasing the metabolic stability of the compounds.[2][3] This can lead to a longer half-life and improved bioavailability.[1][2] The lipophilicity conferred by the trifluoromethoxy group may also enhance membrane permeability, a critical factor for oral absorption.[1]

Data Presentation: Representative In Vitro ADME Data

The following table presents a representative summary of in vitro ADME data for a hypothetical series of this compound derivatives. This format allows for a clear and direct comparison of the key ADME parameters across the series, facilitating the identification of candidates with the most promising drug-like properties.

Compound IDMetabolic Stability (HLM) T1/2 (min)Caco-2 Permeability Papp (A→B) (10-6 cm/s)Efflux Ratio (B→A)/(A→B)Plasma Protein Binding (%)CYP3A4 Inhibition IC50 (µM)
TFM-BH-001> 6015.21.298.5> 50
TFM-BH-0024510.51.895.225.3
TFM-BH-003> 6020.11.199.1> 50
TFM-BH-004328.72.592.815.8

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Test compounds (this compound derivatives)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample preparation

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Protocol:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Dilute the stock solution to a working concentration (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, add the HLM and the NADPH regenerating system to the phosphate buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the test compound working solution to the wells.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[2]

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • The disappearance of the parent compound over time is used to calculate the in vitro half-life (T1/2).

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis prep1 Prepare 10 mM Test Compound Stock in DMSO prep2 Dilute to 1 µM Working Solution in Buffer prep1->prep2 prep3 Prepare HLM & NADPH Mix in Buffer inc1 Pre-incubate HLM/NADPH mix at 37°C for 10 min prep3->inc1 inc2 Initiate Reaction with Test Compound inc1->inc2 term1 Terminate at 0, 5, 15, 30, 45, 60 min with Cold ACN + IS inc2->term1 analysis1 Centrifuge to Precipitate Proteins term1->analysis1 analysis2 Transfer Supernatant analysis1->analysis2 analysis3 LC-MS/MS Analysis analysis2->analysis3 analysis4 Calculate T1/2 analysis3->analysis4

Metabolic Stability Assay Workflow

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, which forms a monolayer of polarized enterocytes that mimics the human intestinal barrier.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4)

  • Test compounds

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for analysis

Protocol:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent, differentiated monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Prepare the dosing solution of the test compound in HBSS.

  • To measure apical to basolateral (A→B) permeability, add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

  • To measure basolateral to apical (B→A) permeability, add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and replace with fresh HBSS.

  • At the end of the experiment, collect samples from the donor compartment.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined to identify potential active efflux.

G cluster_prep Cell Culture cluster_assay Permeability Assay cluster_sampling Sampling cluster_analysis Analysis prep1 Seed Caco-2 cells on Transwell inserts prep2 Culture for 21-25 days to form monolayer prep1->prep2 assay1 Wash monolayer with HBSS prep2->assay1 assay2 Add Test Compound in HBSS to Donor Side assay1->assay2 assay3 Add fresh HBSS to Receiver Side assay2->assay3 assay4 Incubate at 37°C assay3->assay4 sampling1 Collect samples from Receiver at time points assay4->sampling1 sampling2 Collect samples from Donor at end sampling1->sampling2 analysis1 LC-MS/MS Analysis of Samples sampling2->analysis1 analysis2 Calculate Papp and Efflux Ratio analysis1->analysis2

Caco-2 Permeability Assay Workflow

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of a test compound to inhibit the activity of major drug-metabolizing CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2).

Materials:

  • Recombinant human CYP enzymes

  • Fluorogenic or probe substrates specific for each CYP isoform

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds and positive control inhibitors

  • 96-well plates (black plates for fluorescent assays)

  • Plate reader (fluorescence or LC-MS/MS system)

Protocol:

  • Prepare a range of concentrations for the test compound and a known inhibitor (positive control).

  • In a 96-well plate, add the recombinant CYP enzyme, NADPH regenerating system, and the test compound/inhibitor to the phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the specific CYP probe substrate.

  • Incubate for a specific period at 37°C.

  • Stop the reaction (e.g., by adding acetonitrile or a specific stop solution).

  • Measure the formation of the fluorescent or mass-tagged metabolite using a plate reader or LC-MS/MS.[4]

  • The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve.[4]

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep1 Prepare serial dilutions of Test Compound & Control Inhibitor react1 Add enzyme mix and Test Compound to plate prep1->react1 prep2 Prepare CYP enzyme, NADPH, and buffer mix prep2->react1 react2 Pre-incubate at 37°C react1->react2 react3 Initiate reaction with specific probe substrate react2->react3 react4 Incubate at 37°C for a set time react3->react4 react5 Stop the reaction react4->react5 detect1 Measure metabolite formation (Fluorescence or LC-MS/MS) react5->detect1 detect2 Calculate % Inhibition vs. Vehicle Control detect1->detect2 detect3 Determine IC50 value from dose-response curve detect2->detect3

CYP450 Inhibition Assay Workflow

References

Application of 2-(Trifluoromethoxy)benzohydrazide Derivatives in Agricultural Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this document focuses on the potential applications of 2-(Trifluoromethoxy)benzohydrazide in agricultural research, it is important to note that publicly available scientific literature does not currently provide specific data on the biological activity of this exact compound. The following application notes and protocols are based on the well-documented activities of the broader class of benzohydrazide and acylhydrazone derivatives, which are structurally related and have demonstrated significant potential as agricultural fungicides and insecticides. The trifluoromethoxy group is a key substituent known to enhance the biological efficacy and metabolic stability of agrochemicals.

I. Application Notes

Benzohydrazide derivatives have emerged as a promising class of compounds in the development of novel agrochemicals. Their versatile chemical structure allows for modifications that can lead to potent and selective activity against a range of fungal pathogens and insect pests. The incorporation of a trifluoromethoxy (-OCF₃) group is a strategic approach in modern agrochemical design, often conferring enhanced lipophilicity and metabolic stability, which can translate to improved efficacy and residual activity.

Antifungal Applications

Potential as Succinate Dehydrogenase Inhibitors (SDHIs):

A significant number of benzohydrazide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi. Inhibition of SDH disrupts the fungal respiratory process, leading to a depletion of cellular energy (ATP) and ultimately, cell death. This mode of action is the basis for a major class of modern fungicides.

Key Pathogens Targeted:

Derivatives have shown efficacy against a broad spectrum of phytopathogenic fungi, including:

  • Rhizoctonia solani (causing rice sheath blight)

  • Colletotrichum gloeosporioides (anthracnose)

  • Botrytis cinerea (gray mold)

  • Magnaporthe oryzae (rice blast)

  • Fusarium graminearum (head blight of cereals)

  • Valsa mali (apple tree canker)

Insecticidal Applications

Ecdysone Receptor Agonists:

Certain diacylhydrazine derivatives, a subset of the broader hydrazide class, are well-established as insect growth regulators. They function as agonists of the ecdysone receptor, a key regulator of insect molting and development. By prematurely activating the ecdysone receptor, these compounds induce an incomplete and lethal molt, effectively controlling insect populations, particularly larval stages.

Cholinesterase Inhibition:

Hydrazone derivatives of benzohydrazides have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical for the proper functioning of the insect nervous system. Their inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.

Target Pests:

This class of compounds has shown activity against various insect pests, including:

  • Lepidopteran larvae (e.g., Spodoptera exigua, Helicoverpa armigera, Plutella xylostella)

  • Aphids (e.g., Aphis craccivora)

  • Mosquito larvae (e.g., Culex pipiens pallens)

II. Data Presentation

The following tables summarize the quantitative data for the biological activity of various benzohydrazide derivatives as reported in the scientific literature.

Table 1: In Vitro Fungicidal Activity of Benzohydrazide Derivatives

Compound IDFungal SpeciesEC₅₀ (µg/mL)Reference CompoundEC₅₀ (µg/mL) of Reference
A5Colletotrichum gloeosporioides0.66Boscalid0.36
A6Colletotrichum gloeosporioides0.71Carbendazim6.96
A11Colletotrichum gloeosporioides0.40
A17Colletotrichum gloeosporioides0.42
A6Rhizoctonia solani1.88
A16Rhizoctonia solani1.49Boscalid0.84
38Valsa mali0.50Famoxadone>0.50

Table 2: In Vivo Fungicidal Activity of Benzohydrazide Derivative A6 against Rhizoctonia solani

TreatmentConcentration (µg/mL)Curative Efficacy (%)Protective Efficacy (%)
Compound A620072.678.9
Boscalid20070.765.2

Table 3: Insecticidal Activity of Acylhydrazone Derivatives

Compound IDInsect SpeciesActivityConcentration
4fPieris rapae100% mortality (72h)10 mg/L
3tAphis craccivora35% mortality5 mg/kg
3wAphis craccivora30% mortality5 mg/kg
Pymetrozine (Ref.)Aphis craccivora30% mortality5 mg/kg

III. Experimental Protocols

The following are generalized protocols based on methodologies described for the evaluation of benzohydrazide derivatives.

Protocol for In Vitro Antifungal Assay (Mycelial Growth Inhibition)
  • Preparation of Test Compound Solutions: Dissolve the synthesized benzohydrazide derivative in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mg/mL). Prepare a series of dilutions in sterile distilled water containing a surfactant (e.g., 0.1% Tween-80) to achieve the final test concentrations.

  • Culture Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and autoclave. Allow the medium to cool to approximately 50-60°C.

  • Incorporation of Test Compound: Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of the amended PDA plates.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 1°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after a set incubation period (e.g., 48-72 hours), or when the mycelium in the control plates (without the test compound) has reached the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • EC₅₀ Determination: Determine the EC₅₀ value (the concentration of the compound that inhibits 50% of mycelial growth) by probit analysis of the concentration-response data.

Protocol for Insecticidal Bioassay (Leaf-Dip Method for Lepidopteran Larvae)
  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in an appropriate solvent with a surfactant.

  • Leaf Treatment: Dip host plant leaves (e.g., cabbage for Plutella xylostella) into the test solutions for a specified time (e.g., 10-30 seconds) and allow them to air dry.

  • Insect Infestation: Place the treated leaves into Petri dishes or other suitable containers lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each container.

  • Incubation: Maintain the containers under controlled environmental conditions (e.g., 25 ± 1°C, >70% relative humidity, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead larvae at specified time intervals (e.g., 24, 48, and 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

IV. Mandatory Visualizations

Proposed Fungicidal Mode of Action: SDH Inhibition

G cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- Proton_Gradient Proton Gradient ComplexI->Proton_Gradient ComplexII Complex II (SDH) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate catalyzes ComplexIV Complex IV ComplexIII->ComplexIV e- ComplexIII->Proton_Gradient O2 O₂ ComplexIV->O2 e- H2O H₂O ComplexIV->H2O ComplexIV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP produces Proton_Gradient->ATP_Synthase drives Benzohydrazide Benzohydrazide Derivative Benzohydrazide->ComplexII Inhibits Succinate Succinate Succinate->ComplexII catalyzes

Caption: Proposed mechanism of fungicidal action via inhibition of Succinate Dehydrogenase (Complex II).

Proposed Insecticidal Mode of Action: Ecdysone Receptor Agonism

G cluster_0 Insect Cell EcR Ecdysone Receptor (EcR) Hormone_Receptor_Complex EcR/USP Complex EcR->Hormone_Receptor_Complex USP Ultraspiracle Protein (USP) USP->Hormone_Receptor_Complex DNA DNA (Ecdysone Response Element) Hormone_Receptor_Complex->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Proteins Molting Proteins Transcription->Proteins Leads to Lethal_Molt Incomplete & Lethal Molt Proteins->Lethal_Molt Results in Diacylhydrazine Diacylhydrazine (Benzohydrazide Derivative) Diacylhydrazine->Hormone_Receptor_Complex Prematurely Activates (Agonist) Ecdysone 20-Hydroxyecdysone (Natural Molting Hormone) Ecdysone->Hormone_Receptor_Complex Activates

Caption: Proposed insecticidal action via premature activation of the ecdysone receptor complex.

Experimental Workflow: In Vitro Antifungal Screening

G A Compound Synthesis & Purification B Stock Solution Preparation (DMSO) A->B C Serial Dilutions B->C E Amending PDA with Test Compound C->E D PDA Medium Preparation D->E F Pouring Plates E->F G Fungal Culture Inoculation F->G H Incubation (e.g., 25°C, 48-72h) G->H I Measure Colony Diameter H->I J Calculate % Inhibition I->J K Determine EC₅₀ J->K

Caption: Workflow for in vitro evaluation of antifungal activity using the mycelial growth inhibition assay.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Trifluoromethoxy)benzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the hydrazinolysis of a corresponding ester, typically methyl 2-(trifluoromethoxy)benzoate, with hydrazine hydrate. This reaction is usually performed under reflux in a suitable solvent such as ethanol.

Q2: What are the typical starting materials for this synthesis?

A2: The primary starting materials are 2-(trifluoromethoxy)benzoic acid or its corresponding ester, such as methyl 2-(trifluoromethoxy)benzoate, and hydrazine hydrate.

Q3: Can I use 2-(trifluoromethoxy)benzoic acid directly instead of the ester?

A3: While direct reaction of a carboxylic acid with hydrazine is possible, it is generally less efficient. It is often preferable to first convert the carboxylic acid to its methyl or ethyl ester, which then readily reacts with hydrazine hydrate to form the desired benzohydrazide.

Q4: What is a major challenge in this synthesis?

A4: A significant challenge can be achieving a high yield due to the electron-withdrawing nature of the trifluoromethoxy group, which can affect the reactivity of the carbonyl group. Incomplete reactions and the formation of side products are potential issues that need to be addressed through optimization of reaction conditions.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of the product spot, which will have a different Rf value, indicate the progression of the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase the reaction time and/or temperature. Consider using a higher boiling point solvent if compatible with the reactants. A slight excess of hydrazine hydrate (1.2-1.5 equivalents) can also drive the reaction to completion.
Purity of starting materials.Ensure the use of high-purity methyl 2-(trifluoromethoxy)benzoate and hydrazine hydrate. Impurities can lead to side reactions and lower the yield.
Sub-optimal reaction conditions.Experiment with different solvents (e.g., ethanol, isopropanol, or n-butanol) to find the one that gives the best solubility and reaction rate. Microwave-assisted synthesis can also be explored to potentially improve yields and reduce reaction times.[1]
Presence of Impurities in the Final Product Unreacted starting material (ester).Optimize the reaction time and stoichiometry as mentioned above. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.
Formation of diacylhydrazine byproduct.This can occur if the newly formed benzohydrazide reacts with another molecule of the starting ester. To minimize this, add the hydrazine hydrate slowly to the ester solution. Maintaining a lower reaction temperature can also be beneficial.
Difficulty in Product Isolation/Purification Product is an oil or does not precipitate easily.If the product does not precipitate upon cooling, try adding a non-polar solvent like hexane or petroleum ether to induce precipitation. If the product remains oily, column chromatography is a reliable purification method.
Product is difficult to recrystallize.Experiment with various solvent systems for recrystallization. A combination of a good solvent (e.g., ethanol, methanol) and a poor solvent (e.g., water, hexane) is often effective.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is based on general procedures for benzohydrazide synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(trifluoromethoxy)benzoate (1.0 eq) in ethanol (10-15 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation and Purification: The product may precipitate upon cooling or after the addition of cold water. Collect the solid by filtration. If no solid forms, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography.

Protocol 2: Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis can significantly reduce reaction times.[1]

  • Reaction Setup: In a microwave-safe vessel, combine methyl 2-(trifluoromethoxy)benzoate (1.0 eq) and hydrazine hydrate (1.5 eq) in a minimal amount of a suitable high-boiling solvent like ethanol or isopropanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 10-30 minutes.

  • Work-up and Purification: After cooling, isolate and purify the product as described in the conventional synthesis protocol.

Data Presentation

Table 1: Comparison of Synthesis Methods for Benzohydrazide Derivatives (Analogous Systems)

MethodTypical Reaction TimeTypical Yield RangeKey AdvantagesKey Disadvantages
Conventional Heating 4-24 hours60-85%Simple setup, widely used.Long reaction times, potential for side reactions.
Microwave-Assisted 10-45 minutes70-95%[1]Rapid synthesis, often higher yields.[1]Requires specialized equipment.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_end Final Product start1 Methyl 2-(Trifluoromethoxy)benzoate reaction Hydrazinolysis in Solvent (e.g., Ethanol) start1->reaction start2 Hydrazine Hydrate start2->reaction workup Solvent Removal / Precipitation reaction->workup purification Recrystallization or Chromatography workup->purification end_product This compound purification->end_product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed? incomplete_reaction Incomplete Reaction start->incomplete_reaction Check TLC for starting material impure_reagents Impure Reagents start->impure_reagents side_reactions Side Reactions start->side_reactions Check for extra spots on TLC increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp use_pure_reagents Use High-Purity Reagents impure_reagents->use_pure_reagents optimize_conditions Optimize Conditions (e.g., Temp, Solvent) side_reactions->optimize_conditions

Caption: Logical troubleshooting flow for addressing low yield in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 2-(Trifluoromethoxy)benzohydrazide in various assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation or cloudiness after adding my this compound stock solution to my aqueous assay buffer. What is causing this?

A1: This is a common issue known as "precipitation upon dilution." this compound, like many organic small molecules, is often dissolved in a high-concentration stock solution using an organic solvent such as Dimethyl Sulfoxide (DMSO). When this concentrated stock is introduced into an aqueous buffer, the compound's local concentration can temporarily exceed its solubility limit in the mixed solvent system, leading to precipitation.[1][2]

Q2: What are the key factors influencing the solubility of this compound?

A2: Several factors can impact the solubility of this compound:

  • Lipophilicity: Molecules with higher lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents) often exhibit lower aqueous solubility.[1]

  • Crystal Lattice Energy: A stable and strong crystal structure requires more energy to break apart, resulting in lower solubility.[1][3]

  • pH of the Solution: As an ionizable compound, the solubility of this compound can be significantly influenced by the pH of the aqueous buffer.[2]

  • Solid Form: Different physical forms of the compound (e.g., polymorphs, amorphous vs. crystalline) can have different solubility profiles. Amorphous forms are generally more soluble.[1]

Q3: Can the choice of solvent for my stock solution affect the solubility in the final assay?

A3: Absolutely. While DMSO is a common choice for dissolving hydrophobic compounds, other organic solvents may be suitable and could influence solubility in the final aqueous solution.[3][4] It is crucial to ensure the chosen solvent is compatible with your specific assay and does not interfere with the biological target or readout.[3]

Troubleshooting Guide

If you are facing solubility issues with this compound, follow this step-by-step guide to identify and resolve the problem.

Step 1: Initial Solubility Assessment

A visual inspection is the first step in identifying a solubility problem.

  • Observation: After preparing your working solution, do you see any visible particles, cloudiness, or a film on the surface of your container?[1][2]

  • Action: If you observe any of these signs, it indicates poor solubility. Proceed with the following steps to systematically address the issue.

Experimental Workflow for Solubility Troubleshooting

Solubility Troubleshooting Workflow start Start: Solubility Issue Observed visual_inspection Step 1: Visual Inspection (Precipitate/Cloudiness) start->visual_inspection optimize_dilution Step 2: Optimize Dilution Protocol (e.g., Serial Dilution) visual_inspection->optimize_dilution Issue Persists solvent_selection Step 3: Test Alternative Solvents optimize_dilution->solvent_selection Issue Persists ph_adjustment Step 4: pH Adjustment of Buffer solvent_selection->ph_adjustment Issue Persists solubilizing_agents Step 5: Use Solubilizing Agents ph_adjustment->solubilizing_agents Issue Persists successful_solubilization Successful Solubilization solubilizing_agents->successful_solubilization Issue Resolved

Caption: A flowchart for troubleshooting solubility issues.

Step 2: Optimize the Dilution Protocol

The method of dilution can significantly impact whether the compound stays in solution.

  • Recommendation: Instead of a single, large dilution, employ a serial dilution method. This gradual reduction in the organic solvent concentration can help maintain the compound's solubility.[2]

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM).

  • Intermediate Dilutions: Create a series of intermediate dilutions of the stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM).

  • Final Dilution: Add a small volume (e.g., 2 µL) of each intermediate DMSO dilution to your aqueous assay buffer (e.g., 198 µL) to achieve the final desired concentrations. This ensures the final DMSO concentration remains low (e.g., 1%).[1]

Step 3: Test Alternative Solvents and Formulations

If optimizing the dilution protocol is insufficient, consider alternative solvents or the use of solubilizing agents.

While DMSO is widely used, other organic solvents can be tested for their ability to dissolve this compound and their compatibility with the assay.

SolventTypical Stock ConcentrationProsCons
DMSO 10-50 mMHigh solubilizing power for many compounds.Can be toxic to cells at higher concentrations; may precipitate upon aqueous dilution.[1]
Ethanol 1-20 mMLess toxic to cells than DMSO.Lower solubilizing power for highly hydrophobic compounds.
Methanol 1-20 mMGood solvent for many organic molecules.Can be toxic and may interfere with some enzymatic assays.
DMF 10-30 mMHigh solubilizing capacity.Higher toxicity and potential for assay interference.

Excipients can be used to enhance the solubility of your compound in the aqueous assay buffer.

ExcipientRecommended ConcentrationMechanism of ActionPotential Issues
Tween® 80 0.01-0.1% (v/v)A non-ionic surfactant that forms micelles to encapsulate hydrophobic compounds.[2]Can interfere with cell membranes and some assay readouts.[2]
Cyclodextrins 1-10 mMForm inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.May alter the effective concentration of the compound available to the target.
PEG 300/400 1-5% (v/v)A co-solvent that can increase the solubility of poorly soluble compounds.Can affect protein stability and ligand-binding experiments.[3]
Step 4: Adjust the pH of the Assay Buffer

For ionizable compounds like this compound, modifying the pH of the assay buffer can improve solubility.

  • Recommendation: Systematically test a range of pH values for your assay buffer that are compatible with your experimental system. For acidic compounds, increasing the pH may enhance solubility, while for basic compounds, lowering the pH can be beneficial.[2]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mM).

  • Dissolution: Vortex the solution vigorously and/or sonicate in a water bath until the compound is completely dissolved. A clear, particle-free solution indicates successful dissolution.[2]

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Protocol 2: Kinetic Solubility Assay using Nephelometry

This protocol helps determine the concentration at which the compound begins to precipitate from the aqueous buffer.

  • Prepare Compound Plate: Perform a serial dilution of your this compound DMSO stock solution in a 96-well plate to create a range of concentrations.

  • Prepare Assay Plate: Add your aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a clear 96-well plate.

  • Add Compound: Transfer a small volume of each compound concentration from the DMSO plate to the corresponding wells of the assay plate. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Incubate: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.[1]

  • Measure Turbidity: Use a nephelometer to measure the light scattering (turbidity) in each well.

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control wells.[1]

Signaling Pathway Context

Understanding the biological context is crucial. If this compound is an inhibitor of a specific signaling pathway, ensuring it remains in solution is paramount for accurate results. Below is a generic representation of a kinase signaling pathway, a common target for small molecule inhibitors.

Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse Inhibitor This compound Inhibitor->Raf

Caption: A generic kinase signaling pathway targeted by an inhibitor.

References

Optimizing reaction conditions for the derivatization of 2-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the derivatization of 2-(Trifluoromethoxy)benzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What types of derivatives can be synthesized from this compound?

A1: this compound is a versatile intermediate. The hydrazide functional group (-CONHNH₂) is a potent nucleophile, enabling reactions with various electrophiles. Common derivatives include:

  • Hydrazones: Formed by reaction with aldehydes and ketones.[1][2]

  • Acylhydrazides / Diacylhydrazines: Formed by reaction with acylating agents like acyl chlorides or anhydrides.

  • Semicarbazide derivatives: Formed by reaction with isocyanates.[3]

  • Sulfonohydrazides: Formed by reaction with sulfonyl chlorides.[4]

Q2: How does the 2-(trifluoromethoxy) group affect the reactivity of the benzohydrazide?

A2: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This has two main effects:

  • It can slightly decrease the nucleophilicity of the terminal -NH₂ group compared to an unsubstituted benzohydrazide due to inductive effects through the benzene ring.

  • It significantly influences the physicochemical properties of the resulting derivatives, such as lipophilicity and metabolic stability, which is highly desirable in drug discovery.[5]

Q3: Are there any specific safety precautions for working with hydrazide derivatives?

A3: Yes. Hydrazine and its derivatives can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous hydrazine, if used, can present a thermal hazard.[6] Some derivatizing agents, like isocyanates and sulfonyl chlorides, are moisture-sensitive and corrosive.[7]

Troubleshooting Guides

This section addresses common issues encountered during the derivatization of this compound.

Logical Flow for Troubleshooting Low Product Yield

G start Low or No Product Yield? reagents Check Reagents & Solvents start->reagents Reactant-Related conditions Review Reaction Conditions start->conditions Process-Related workup Optimize Workup & Purification start->workup Post-Reaction moisture Moisture Present? reagents->moisture temp Temperature Optimal? conditions->temp purity Reagent Purity/Activity? moisture->purity No sol_dry Use Anhydrous Solvents. Dry Glassware. moisture->sol_dry Yes stoichiometry Stoichiometry Correct? purity->stoichiometry Yes reagent_fresh Use Fresh/Purified Reagents. purity->reagent_fresh No recalc Recalculate Equivalents. stoichiometry->recalc No time Reaction Time Sufficient? temp->time Yes temp_opt Screen Temperatures (e.g., 0°C, RT, 50°C). temp->temp_opt No catalyst Catalyst Needed/Optimal? time->catalyst Yes time_opt Monitor by TLC/LC-MS to Determine Completion. time->time_opt No cat_opt Add/Change Catalyst (e.g., Acid for Hydrazones). catalyst->cat_opt No G cluster_1 Intermediate cluster_2 Products Hydrazide This compound Hemiaminal Carbinolamine Intermediate Hydrazide->Hemiaminal + Aldehyde (Nucleophilic Attack) Aldehyde Aldehyde/Ketone Hydrazone Hydrazone Derivative Hemiaminal->Hydrazone - H₂O (Dehydration) Water Water G prep 1. Prepare Reactants & Anhydrous Solvents setup 2. Set up Reaction (Inert atmosphere if needed) prep->setup addition 3. Controlled Addition of Electrophile setup->addition reaction 4. Reaction Monitoring (TLC / LC-MS) addition->reaction quench 5. Quench Reaction (e.g., add water) reaction->quench extract 6. Product Extraction & Solvent Removal quench->extract purify 7. Purification (Recrystallization / Chromatography) extract->purify analyze 8. Characterization (NMR, MS, IR) purify->analyze

References

Troubleshooting unexpected side reactions in 2-(Trifluoromethoxy)benzohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(Trifluoromethoxy)benzohydrazide. The information is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the hydrazinolysis of a corresponding ester, typically methyl 2-(trifluoromethoxy)benzoate, using hydrazine hydrate in a suitable solvent like ethanol or methanol.[1][2] This reaction is a nucleophilic acyl substitution where the hydrazine displaces the methoxy group of the ester.

Q2: What are the expected spectroscopic characteristics of the final product?

A2: For this compound (C₈H₇F₃N₂O), you should expect:

  • ¹H NMR: Signals corresponding to the aromatic protons and the -NH and -NH₂ protons. The exact shifts will depend on the solvent used.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, and the trifluoromethoxy carbon.

  • FT-IR: Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-F stretching of the -OCF₃ group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 220.15 g/mol .

Q3: Is hydrazine hydrate dangerous to handle?

A3: Yes, hydrazine hydrate is a toxic and potentially explosive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Avoid heating hydrazine hydrate to high temperatures, as it can decompose violently.

Troubleshooting Guide

Q4: My reaction yield is significantly lower than expected. What are the possible causes and solutions?

A4: Low yields can arise from several factors. Here are some common issues and their remedies:

Possible Cause Solution
Incomplete Reaction The reaction may not have reached completion. Extend the reflux time and monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]
Suboptimal Temperature Ensure the reaction is refluxing at the appropriate temperature for the solvent used (e.g., ~78°C for ethanol).
Purity of Reactants Use high-purity methyl 2-(trifluoromethoxy)benzoate and hydrazine hydrate. Impurities can lead to side reactions.[4]
Product Loss During Workup The product might be partially soluble in the wash solvent. Use cold water to wash the precipitate to minimize loss.[3]

Q5: I see an unexpected, higher molecular weight peak in my mass spectrum. What could it be?

A5: This is likely due to the formation of a 1,2-diacylhydrazine side product, N,N'-bis(2-(trifluoromethoxy)benzoyl)hydrazine. This occurs when a molecule of the already formed product reacts with another molecule of the starting ester.

  • Cause: This side reaction is favored if the hydrazine hydrate is not in sufficient excess or if it is added too slowly.

  • Solution: Use a larger excess of hydrazine hydrate (3-5 equivalents). Ensure that the hydrazine hydrate is added to the ester solution, not the other way around. This side product is generally less soluble and can often be removed during recrystallization.[5]

Q6: The product has an oily or sticky consistency and won't crystallize. How can I resolve this?

A6: This issue is often caused by residual solvent or impurities.

  • Solution: Ensure all solvent is removed under a high vacuum. You can try triturating the crude product with a non-polar solvent like n-hexane or diethyl ether.[6] This can help wash away oily impurities and induce crystallization of the desired product. If this fails, column chromatography may be necessary for purification.[6]

Data Presentation

The following table summarizes the key product and potential side products in the synthesis of this compound.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Main Product This compoundC₈H₇F₃N₂O220.15
Starting Material Methyl 2-(trifluoromethoxy)benzoateC₉H₇F₃O₃220.15
Side Product 1 N,N'-bis(2-(trifluoromethoxy)benzoyl)hydrazineC₁₆H₁₀F₆N₂O₄420.26

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 2-(trifluoromethoxy)benzoate (1.0 eq) in absolute ethanol (10 mL per gram of ester).

  • Reagent Addition: While stirring, add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (see Protocol 3). The reaction is complete when the starting ester spot is no longer visible.

  • Work-up: After completion, cool the reaction mixture to room temperature. A white precipitate should form.[1] Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the white solid by vacuum filtration. Wash the solid thoroughly with cold water to remove excess hydrazine hydrate, followed by a small amount of cold ethanol.

  • Drying: Dry the product under a vacuum to obtain the crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent for recrystallization, such as ethanol or an ethanol/water mixture.[3]

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under a vacuum.

Protocol 3: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel TLC plates.

  • Eluent System: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) is a good starting point for the mobile phase.

  • Spotting: Apply small spots of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture onto the TLC plate.

  • Development: Develop the plate in a chamber saturated with the eluent.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The product, being more polar, should have a lower Rf value than the starting ester.

Visualizations

G Synthesis Workflow start Start ester Methyl 2-(trifluoromethoxy)benzoate in Ethanol start->ester hydrazine Add Hydrazine Hydrate ester->hydrazine reflux Reflux for 4-6 hours hydrazine->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Cool and Precipitate tlc->workup Complete filter Vacuum Filtration workup->filter wash Wash with Cold Water & Ethanol filter->wash dry Dry Under Vacuum wash->dry product Crude Product dry->product

Caption: Experimental workflow for the synthesis of this compound.

G Reaction Pathways cluster_main Main Reaction cluster_side Side Reaction ester Methyl 2-(trifluoromethoxy)benzoate product This compound ester->product + Hydrazine Hydrate side_product N,N'-bis(2-(trifluoromethoxy)benzoyl)hydrazine product->side_product + Ester

Caption: Main reaction and a common side reaction in the synthesis.

G Troubleshooting Low Yield start Low Yield Observed check_tlc Check TLC for Starting Material start->check_tlc extend_reflux Extend Reflux Time check_tlc->extend_reflux Present check_purity Check Reactant Purity check_tlc->check_purity Absent success Yield Improved extend_reflux->success purify_reagents Use High-Purity Reagents check_purity->purify_reagents Impure check_workup Review Workup Procedure check_purity->check_workup Pure purify_reagents->success optimize_wash Use Colder Solvents for Washing check_workup->optimize_wash optimize_wash->success

Caption: A decision tree for troubleshooting low reaction yields.

References

Enhancing the stability of 2-(Trifluoromethoxy)benzohydrazide for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the long-term storage stability of 2-(Trifluoromethoxy)benzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the compound in its original, tightly sealed container to protect it from atmospheric moisture and oxygen.[1] Storage away from direct sunlight and incompatible materials, such as strong oxidizing agents and bases, is also recommended.[1][2] While room temperature storage is often cited for similar benzohydrazide compounds, for long-term stability, refrigeration (2-8 °C) is advisable.[3]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related hydrazide compounds, the primary degradation routes are likely to be hydrolysis and oxidation.[4][5]

  • Hydrolysis: The hydrazide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule to form 2-(Trifluoromethoxy)benzoic acid and hydrazine.

  • Oxidation: Hydrazides can undergo oxidation, particularly in the presence of air (autoxidation) or trace metal ions.[6] This can lead to the formation of various oxidation products. The trifluoromethoxy group is generally stable but can influence the electronic properties of the aromatic ring, potentially affecting its susceptibility to degradation.

Q3: Are there any known stabilizers for compounds like this compound?

A3: Specific stabilizers for this compound have not been reported. However, for the general class of hydrazines, certain additives have been shown to inhibit degradation. For instance, alkali metal carbonates and bicarbonates can retard copper-catalyzed autoxidation.[6] The use of chelating agents to sequester metal ions could also be a potential strategy to enhance stability. It is important to note that the suitability of any stabilizer must be experimentally verified for your specific application.

Q4: What analytical methods are recommended for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for stability studies of aromatic hydrazides like this compound.[7][8] A stability-indicating HPLC method should be developed and validated to separate the intact compound from its potential degradation products. Gas Chromatography (GC) can also be used, but may require derivatization of the hydrazide functional group to improve volatility and thermal stability.[7][9]

Troubleshooting Guides

Problem: I am observing significant degradation of my compound even under recommended storage conditions.

  • Question 1: Is your container properly sealed?

    • Answer: Ensure the container is tightly closed to prevent exposure to air and humidity. Consider using containers with inert gas (e.g., argon or nitrogen) overlay, especially for long-term storage.

  • Question 2: Have you checked for potential contaminants?

    • Answer: Trace amounts of metal ions (e.g., copper, iron) can catalyze the degradation of hydrazides.[6][10] Ensure all glassware and equipment are scrupulously clean. If contamination is suspected, consider using metal-free handling equipment.

  • Question 3: Are you storing it away from incompatible chemicals?

    • Answer: Proximity to strong acids, bases, or oxidizing agents, even in a well-ventilated area, can sometimes lead to degradation. Ensure there is adequate physical separation.[1]

Problem: My compound shows poor stability when dissolved in a solvent for experimental use.

  • Question 1: What solvent are you using?

    • Answer: The stability of this compound can be solvent-dependent. Aqueous solutions, especially at non-neutral pH, may promote hydrolysis.[11] Consider using anhydrous aprotic solvents like DMSO or DMF for stock solutions, which should be stored at low temperatures (e.g., -20 °C).

  • Question 2: How old are your solutions?

    • Answer: It is best practice to prepare solutions fresh for each experiment. If storing solutions, it is crucial to determine their stability in the specific solvent and storage conditions used. A preliminary stability study on the solution can prevent unexpected results.

Summary of Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound.[4][12] The following table summarizes hypothetical results from a forced degradation study on this compound, aiming for 5-20% degradation to identify potential degradants.[13]

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Major Degradant(s) (Predicted)
Acid Hydrolysis 0.1 M HCl24 hours60 °C15%2-(Trifluoromethoxy)benzoic acid, Hydrazine
Base Hydrolysis 0.1 M NaOH8 hours60 °C18%2-(Trifluoromethoxy)benzoic acid, Hydrazine
Oxidation 3% H₂O₂24 hoursRoom Temp20%Oxidized aromatic and hydrazide species
Thermal Solid State7 days80 °C5%Minor unspecified degradants
Photostability Solid State, ICH Q1B Option 1N/ARoom Temp<2%Negligible

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Thermostatic oven/water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.

    • Incubate at 60 °C for 24 hours.

    • Cool to room temperature, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.

    • Incubate at 60 °C for 8 hours.

    • Cool to room temperature, neutralize with an appropriate amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂ in a sealed vial.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a thin layer of the solid compound in a petri dish.

    • Expose to 80 °C in an oven for 7 days.

    • After exposure, prepare a solution of known concentration in mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound to light conditions as specified in ICH Q1B guidelines.

    • Prepare a solution of known concentration in mobile phase for HPLC analysis.

  • Control Samples: Prepare control samples (unstressed) for each condition by diluting the stock solution in the appropriate solvent and analyzing immediately.

  • HPLC Analysis:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV scan).

    • Inject all samples and controls. Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that in the control samples.

Visualizations

Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2, Autoxidation) parent This compound hydrolysis_prod1 2-(Trifluoromethoxy)benzoic Acid parent->hydrolysis_prod1 H2O hydrolysis_prod2 Hydrazine parent->hydrolysis_prod2 H2O oxidation_prod Various Oxidized Species (e.g., Diimide derivatives, Benzoic Acid) parent->oxidation_prod [O]

Caption: Potential degradation pathways for this compound.

Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis Neutralize (if needed) & Dilute Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Analyze by Stability-Indicating HPLC Method analysis->hplc end Identify Degradants & Determine Degradation Pathways hplc->end

Caption: Workflow for a typical forced degradation study.

Troubleshooting Unexpected Degradation start Unexpected Degradation Observed? solid_or_solution Is the sample a solid or solution? start->solid_or_solution solid_storage Review Storage Conditions solid_or_solution->solid_storage Solid solution_prep Review Solution Preparation solid_or_solution->solution_prep Solution container_seal Container properly sealed? solid_storage->container_seal temp_humidity Temp & Humidity controlled? container_seal->temp_humidity Yes action_retest Action: Retest with controlled conditions container_seal->action_retest No light_exposure Protected from light? temp_humidity->light_exposure Yes temp_humidity->action_retest No contamination Check for Contamination light_exposure->contamination Yes light_exposure->action_retest No solvent_purity Solvent anhydrous & high purity? solution_prep->solvent_purity solution_age Solution freshly prepared? solvent_purity->solution_age Yes action_solvent Action: Change solvent or prepare fresh solvent_purity->action_solvent No solution_age->contamination Yes solution_age->action_solvent No metal_ions Possibility of metal ion catalysis? contamination->metal_ions metal_ions->action_retest No action_chelator Action: Consider chelating agent metal_ions->action_chelator Yes

Caption: Decision tree for troubleshooting unexpected sample degradation.

References

Technical Support Center: Strategies to Reduce the Toxicity of 2-(Trifluoromethoxy)benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the toxicity of 2-(trifluoromethoxy)benzohydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with our this compound lead compound in preliminary screens. What are the potential structural motifs contributing to this toxicity?

A1: The toxicity of this compound derivatives can arise from several factors related to its structural components:

  • Benzohydrazide Moiety: The hydrazide group (-CONHNH2) can be metabolically labile and may lead to the formation of reactive metabolites.

  • Aromatic Ring: The substituted benzene ring can undergo metabolic transformations, such as hydroxylation, which could potentially lead to the formation of toxic quinone-type species.

  • Trifluoromethoxy Group (-OCF3): While generally considered to improve metabolic stability, the high lipophilicity of the -OCF3 group can enhance membrane permeability and intracellular accumulation, potentially leading to off-target effects and cytotoxicity.[1][2] The trifluoromethoxy group is also a strong electron-withdrawing group which can influence the overall electronic properties of the molecule and its interactions with biological targets.[3]

Q2: What are the general strategies to reduce the cytotoxicity of our this compound derivatives while maintaining their biological activity?

A2: A common and effective strategy in medicinal chemistry is to employ bioisosteric replacements to modulate the physicochemical properties of a lead compound, which can in turn reduce toxicity.[4][5] Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects.[5]

Key strategies include:

  • Modification of the Benzohydrazide Scaffold: Altering the hydrazide portion of the molecule can reduce metabolic activation.

  • Bioisosteric Replacement of the Trifluoromethoxy Group: Replacing the -OCF3 group with other substituents can alter lipophilicity, metabolic stability, and electronic properties to reduce toxicity.[4][5]

  • Introduction of Polar Functional Groups: Adding polar groups to the aromatic ring can increase hydrophilicity, which may facilitate excretion and reduce off-target hydrophobic interactions.

Q3: Can you provide examples of bioisosteric replacements for the trifluoromethoxy group that we could consider?

A3: Yes, several bioisosteres for the trifluoromethoxy group can be considered to potentially reduce toxicity. The choice of a suitable bioisostere will depend on the specific structure-activity relationship (SAR) of your compound series.

Bioisosteric ReplacementRationale for Reducing Toxicity
Pentafluorosulfanyl (-SF5) Can modulate electronic properties and lipophilicity.
Trifluoromethylthio (-SCF3) Alters the electronic and steric profile compared to -OCF3.
Isopropyl (-CH(CH3)2) A non-fluorinated, lipophilic group that can mimic the steric bulk.
Cyclopropyl Introduces conformational rigidity and alters metabolic profile.
Nitrile (-CN) A polar group that can act as a hydrogen bond acceptor.

Q4: We need to quantitatively assess the cytotoxicity of our new derivatives. What are the standard in vitro and in vivo assays we should use?

A4: For a comprehensive toxicity assessment, a combination of in vitro and in vivo assays is recommended.

  • In Vitro Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[6][7] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The output of this assay is typically the CC50 (50% cytotoxic concentration) , which is the concentration of the compound that reduces cell viability by 50%.[8][9]

  • In Vivo Acute Toxicity Assay: The Fish Embryo Acute Toxicity (FET) Test (OECD Guideline 236) is a well-established and ethically favorable in vivo assay for assessing acute toxicity.[10][11][12] It uses zebrafish embryos to determine the lethal concentration (LC50) of a chemical over a 96-hour exposure period.[10][12]

Troubleshooting Guides

Problem 1: High variability in our in vitro cytotoxicity (MTT) assay results.

Possible Causes & Solutions:

CauseSolution
Cell Health and Density Ensure cells are healthy, within a low passage number, and seeded at a consistent, optimal density. Over-confluent or unhealthy cells can be more susceptible to chemical-induced stress.
Compound Solubility Ensure your this compound derivative is fully dissolved in the culture medium. Precipitated compound can lead to inconsistent results. Consider using a different solvent or a lower concentration.
Incubation Time The duration of compound exposure can significantly impact cytotoxicity.[13] Consider performing a time-course experiment to determine the optimal incubation time.
MTT Reagent Concentration and Incubation Optimize the MTT concentration and incubation time for your specific cell line to ensure sufficient formazan crystal formation without causing toxicity itself.[14]

Problem 2: Our modified derivatives show reduced toxicity but also a significant loss of biological activity.

Possible Causes & Solutions:

CauseSolution
Critical Pharmacophore Altered The modification may have altered a key functional group essential for binding to the biological target.
Change in Physicochemical Properties The modification may have unfavorably altered properties like solubility, lipophilicity, or cell permeability, preventing the compound from reaching its target.
Unfavorable Steric or Electronic Effects The new substituent may introduce steric hindrance or unfavorable electronic interactions at the target binding site.
Solution A systematic structure-activity relationship (SAR) and structure-toxicity relationship (STR) study is crucial. Synthesize a focused library of analogs with subtle modifications to identify substitutions that reduce toxicity while preserving or enhancing activity.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity (CC50 Determination)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[7][14]

Materials:

  • 96-well microplates

  • Test cell line

  • Complete cell culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well.

  • Gently mix the contents of the wells to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using a dose-response curve.

Fish Embryo Acute Toxicity (FET) Test (OECD Guideline 236)

This is a summary of the OECD 236 guideline. Researchers should consult the full guideline for detailed procedures.[10][11][12][15][16]

Test Organism: Zebrafish (Danio rerio) embryos.

Procedure:

  • Newly fertilized zebrafish eggs are collected and placed in 24-well plates (one embryo per well) containing the test solution.

  • Embryos are exposed to a range of concentrations of the test compound for 96 hours.

  • Every 24 hours, four apical observations are recorded as indicators of lethality:

    • Coagulation of fertilized eggs

    • Lack of somite formation

    • Lack of detachment of the tail-bud from the yolk sac

    • Lack of heartbeat

  • An embryo is considered dead if any of these four indicators are observed.

  • At the end of the 96-hour exposure period, the LC50 (lethal concentration 50%) is calculated based on the observed mortality at different concentrations.

Visualizations

bioisosteric_replacement cluster_0 Toxicity Reduction Strategy cluster_1 Examples of Bioisosteres for -OCF3 Lead Lead Compound This compound (High Toxicity) Strategy Bioisosteric Replacement of -OCF3 Group Lead->Strategy Modification Analogs New Analogs (Potentially Lower Toxicity) Strategy->Analogs Synthesis SF5 -SF5 Strategy->SF5 SCF3 -SCF3 Strategy->SCF3 iPr -CH(CH3)2 Strategy->iPr CN -CN Strategy->CN mtt_workflow start Start: Seed Cells in 96-well Plate incubation1 24h Incubation (37°C, 5% CO2) start->incubation1 add_compound Add Serial Dilutions of Test Compound incubation1->add_compound incubation2 24-72h Incubation with Compound add_compound->incubation2 add_mtt Add MTT Reagent to Each Well incubation2->add_mtt incubation3 4h Incubation (Formation of Formazan) add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analysis Data Analysis: Calculate CC50 read_absorbance->analysis detoxification_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Compound This compound (Parent Compound) Phase1 CYP450 Enzymes Compound->Phase1 Biotransformation Metabolite1 Oxidized/Hydrolyzed Metabolites (Potentially Reactive) Phase1->Metabolite1 Phase2 Conjugation Enzymes (e.g., UGTs, SULTs) Metabolite1->Phase2 Detoxification Metabolite2 Conjugated Metabolites (Water-soluble, Less Toxic) Phase2->Metabolite2 Excretion Excretion (Urine, Bile) Metabolite2->Excretion

References

Purification techniques for high-purity 2-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Trifluoromethoxy)benzohydrazide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Low Yield After Purification

Issue: The final yield of purified this compound is significantly lower than expected.

Potential Causes & Solutions:

CauseSolution
Incomplete Reaction The initial synthesis reaction may not have gone to completion. Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the starting materials are fully consumed before proceeding to purification.[1]
Product Loss During Work-up Significant product loss can occur during extraction, washing, and recrystallization steps.[1] Ensure proper phase separation during extractions and minimize the amount of solvent used for washing crystals.
Purity of Reactants The purity of starting materials is crucial for a high-yielding synthesis. Use high-purity or freshly distilled reagents to avoid side reactions that consume reactants and reduce the yield.[1]
Inappropriate Recrystallization Solvent If the compound is highly soluble in the recrystallization solvent even at low temperatures, the yield of crystals will be low.[2] Perform a solvent screen to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1][2]
Premature Crystallization Premature crystallization during hot filtration can lead to product loss.[2] Ensure the filtration apparatus (funnel and filter paper) is pre-heated before performing a hot filtration.
Product Fails to Crystallize or Oils Out

Issue: The product does not crystallize from the solution upon cooling, or it separates as an oil.

Potential Causes & Solutions:

CauseSolution
Supersaturation The solution may be supersaturated, preventing crystal formation.[2] Try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization.[2] Seeding the solution with a small crystal of the pure product can also initiate crystallization.
Presence of Impurities Impurities can inhibit the formation of a crystal lattice.[3] If the crude material is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[3]
Inappropriate Solvent The chosen solvent may not be suitable for crystallization of this specific compound.[2] A thorough solvent screen is recommended to identify an optimal solvent or solvent mixture.[2]
Cooling Rate Cooling the solution too quickly can sometimes lead to oiling out.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Presence of Impurities in the Final Product

Issue: Analytical data (e.g., NMR, LC-MS) of the purified product indicates the presence of residual impurities.

Potential Causes & Solutions:

CauseSolution
Co-eluting Impurities (Chromatography) Impurities with similar polarity to the desired product may co-elute during column chromatography.[3] Optimize the mobile phase by trying different solvent systems or gradients.[3] Alternatively, a different stationary phase (e.g., alumina, reverse-phase silica) could provide better separation.[3]
Incomplete Removal of Starting Materials Unreacted starting materials may be carried through the purification process. Ensure the initial reaction goes to completion. Washing the crude product with a suitable solvent in which the starting materials are soluble but the product is not can be effective.[1]
Formation of Side Products Side reactions can generate impurities that are difficult to remove.[1] Review the synthesis reaction conditions (temperature, stoichiometry) to minimize the formation of byproducts.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying this compound?

A1: Recrystallization is the most common and often the most effective method for purifying solid benzohydrazide derivatives like this compound.[1] This technique is excellent for removing small amounts of impurities.

Q2: Which solvents are recommended for the recrystallization of this compound?

Q3: When should I use column chromatography for purification?

A3: Column chromatography is a valuable alternative if recrystallization does not yield a product of the desired purity.[1] It is particularly useful for separating compounds with different polarities. Thin Layer Chromatography (TLC) should be used first to determine the appropriate stationary phase (e.g., silica gel) and mobile phase (eluent) for the separation.[1]

Q4: How can I remove colored impurities from my product?

A4: If your solution is colored after dissolving the crude product for recrystallization, you can add a small amount of activated charcoal and briefly heat the solution.[1] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[1]

Q5: My NMR spectrum shows unexpected peaks. What could be the cause?

A5: Unexpected peaks in an NMR spectrum typically indicate the presence of impurities.[1] These could be unreacted starting materials, side products from the synthesis, or residual solvents from the purification process. Comparing the spectrum to that of the starting materials and common solvents can help identify the impurities.

Experimental Protocols

General Protocol for Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently boil the solution for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[1][2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.[2]

General Protocol for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[3]

  • Elution: Add the eluent to the top of the column and begin to collect fractions as the solvent flows through the column.[3] A gradient of solvents with increasing polarity may be used to elute compounds with different polarities.

  • Fraction Monitoring: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).[1]

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.[3]

Visualizations

G Troubleshooting Low Purification Yield A Low Yield of Purified Product B Potential Causes A->B C Incomplete Reaction B->C D Product Loss During Work-up B->D E Impure Reactants B->E F Solutions C->F D->F E->F G Monitor reaction by TLC F->G H Optimize work-up procedure F->H I Use high-purity reagents F->I

Caption: Troubleshooting workflow for low purification yield.

G Purification Workflow Start Crude this compound Recrystallization Recrystallization Start->Recrystallization Check_Purity Check Purity (TLC/NMR) Recrystallization->Check_Purity Chromatography Column Chromatography Pure_Product High-Purity Product Chromatography->Pure_Product Check_Purity->Chromatography Impure Check_Purity->Pure_Product Purity OK

Caption: General purification workflow for this compound.

References

Addressing challenges in the scale-up synthesis of 2-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(Trifluoromethoxy)benzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound? A1: The most widely used method is the hydrazinolysis of a corresponding ester, typically methyl 2-(trifluoromethoxy)benzoate or ethyl 2-(trifluoromethoxy)benzoate, with hydrazine hydrate.[1][2] The reaction is commonly performed in an alcohol solvent, such as ethanol or methanol, under reflux conditions.[1][3][4]

Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant? A2: Key scale-up challenges include:

  • Thermal Management: The reaction can be exothermic, and larger volumes have less efficient heat dissipation, potentially leading to thermal gradients and an increase in side-product formation.[5]

  • Mixing Efficiency: Inadequate mixing in large reactors can create "dead zones" with poor mass transfer, leading to incomplete reactions and inconsistent product quality.[5]

  • Impurity Amplification: Minor side reactions that are negligible at the lab scale can become significant and problematic during large-scale production.[5]

  • Product Isolation: Handling, filtering, and drying large quantities of the solid product can present logistical difficulties.

Q3: What are the critical reaction parameters to monitor during scale-up? A3: Careful control of the following parameters is crucial:

  • Temperature: Monitor the internal reaction temperature closely to prevent overheating.

  • Reagent Stoichiometry: Maintain a slight excess of hydrazine hydrate to ensure complete conversion of the ester and minimize diacylhydrazide formation.[6]

  • Addition Rate: A controlled, slow addition of hydrazine hydrate may be necessary at scale to manage the reaction exotherm.

  • Mixing Speed: Ensure the stirring rate is sufficient to maintain a homogeneous mixture.

  • Reaction Progress: Regularly monitor the reaction using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting ester.[1][2]

Q4: How is this compound typically purified at a larger scale? A4: The product often has poor solubility in alcohol solvents at cooler temperatures, facilitating its isolation by crystallization upon cooling the reaction mixture.[7] For purification, recrystallization from a suitable solvent like ethanol is a common and effective method.[1]

Troubleshooting Guide

Problem: The reaction yield is significantly lower than expected.

  • Possible Cause 1: Incomplete Reaction. The starting ester may not have been fully consumed.

    • Solution: Before scale-up, optimize the reaction time at the lab scale by monitoring with TLC until the starting material spot disappears completely.[1] Ensure the quality of the hydrazine hydrate is high and that a slight molar excess is used. At scale, verify that the internal temperature reaches the target for reflux and that mixing is adequate to keep all reactants in suspension and well-mixed.

  • Possible Cause 2: Formation of Byproducts. The formation of N,N'-bis(2-(trifluoromethoxy)benzoyl)hydrazine (a diacylhydrazide) can reduce the yield of the desired product.

    • Solution: This byproduct is more likely if the stoichiometry is incorrect or if local "hot spots" of high temperature occur due to poor mixing.[5][6] Ensure hydrazine hydrate is present in a slight excess (e.g., 1.2-1.5 equivalents) and that its addition is controlled to manage the exotherm.

  • Possible Cause 3: Product Loss During Isolation. The product may have some solubility in the mother liquor.

    • Solution: Ensure the mixture is cooled to a sufficiently low temperature (e.g., 0-5 °C) before filtration to maximize precipitation. Wash the collected solid with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.

Problem: The final product is contaminated with the starting ester.

  • Possible Cause: Insufficient Reaction Time or Temperature. The reaction did not proceed to completion.

    • Solution: Increase the reflux time. Confirm that the heating system of the reactor is capable of maintaining the required temperature throughout the batch. Inefficient mixing can also lead to incomplete conversion; ensure the stirrer speed and design are appropriate for the vessel size.[5]

Problem: The reaction is very slow or appears to stall at a large scale.

  • Possible Cause: Poor Mass and Heat Transfer. In large vessels, inefficient stirring may not provide the intimate contact between reactants that occurs in a small flask.[5] Similarly, inefficient heating can lead to lower-than-expected internal temperatures.

    • Solution: Transition from a simple magnetic stir bar to an overhead mechanical stirrer with an appropriate impeller design (e.g., pitched-blade turbine or anchor stirrer) for the reactor geometry. Validate that the reactor's heating jacket can uniformly heat the entire volume of the reaction mixture.

Problem: The product precipitates as an oil or is difficult to filter.

  • Possible Cause: Rapid Crystallization or Impurities. Cooling the reaction mixture too quickly can cause the product to "crash out" as a fine powder or oil, which can be difficult to filter. Impurities can also inhibit proper crystal formation.

    • Solution: Implement a controlled cooling profile. Slow, linear cooling often yields larger, more easily filterable crystals. Seeding the solution with a small amount of pure product once it reaches the saturation point can also promote better crystal growth. Ensure the purity of the starting materials.

Quantitative Data Summary

Table 1: Comparison of Typical Reaction Parameters (Lab vs. Scale-Up)

Parameter Laboratory Scale (e.g., <1 L) Pilot Scale (e.g., >50 L) Rationale for Change
Starting Ester Methyl 2-(trifluoromethoxy)benzoate Methyl 2-(trifluoromethoxy)benzoate No change in reagent identity.
Hydrazine Hydrate 1.2 - 2.0 molar equivalents 1.1 - 1.5 molar equivalents Tighter control at scale to minimize waste and potential side reactions.[6]
Solvent Ethanol or Methanol Ethanol or Methanol Solvent choice remains consistent, but volume increases significantly.
Temperature Reflux (approx. 78 °C for EtOH) Reflux (monitor internal temp) Heat transfer is less efficient at scale; must monitor internal temp, not just jacket temp.[5]
Reaction Time 3 - 6 hours (TLC monitored) 4 - 8 hours (HPLC monitored) May require longer time due to mixing and heat transfer limitations.[5]

| Mixing | Magnetic Stirrer | Overhead Mechanical Stirrer | Necessary for effective mass transfer in large volumes.[5] |

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

  • To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-(trifluoromethoxy)benzoate (0.05 mol, 11.0 g).

  • Add absolute ethanol (100 mL) to dissolve the ester.[1]

  • While stirring, add hydrazine hydrate (80% solution, 0.06 mol, 3.75 g or 3.7 mL).

  • Heat the reaction mixture to reflux and maintain for 4-5 hours.[1]

  • Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of n-hexane and ethyl acetate as the eluent) until the starting ester is no longer visible.

  • After completion, allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

  • Collect the resulting white solid precipitate by vacuum filtration.[7]

  • Wash the filter cake with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Transfer the crude this compound to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask—just enough to fully dissolve the solid.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystals begin to form, cool the flask further in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration, washing with a very small amount of cold ethanol.

  • Dry the crystals in a vacuum oven to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-Up & Purification cluster_product Final Product Ester Methyl 2-(Trifluoromethoxy)benzoate Reaction Reaction in Ethanol (Reflux) Ester->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Cooling Cooling & Crystallization Reaction->Cooling Reaction Complete Filtration Filtration Cooling->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Crude Product Product Pure this compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Reaction Complete. Check Yield & Purity Yield_Check Is Yield Low? Start->Yield_Check Purity_Check Is Product Impure? Yield_Check->Purity_Check No Sol_Workup Optimize Cooling & Filtration Protocol Yield_Check->Sol_Workup Yes Impurity_ID What is the Impurity? Purity_Check->Impurity_ID Yes Success Process Successful Purity_Check->Success No Sol_Time Increase Reflux Time & Check Temperature Impurity_ID->Sol_Time Starting Ester Sol_Mixing Improve Mixing Efficiency Impurity_ID->Sol_Mixing Starting Ester Sol_Stoich Adjust Stoichiometry (Slight Excess Hydrazine) Impurity_ID->Sol_Stoich Diacylhydrazide

Caption: A logical flow diagram for troubleshooting common synthesis issues.

References

Modifying assay protocols for better performance with 2-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Trifluoromethoxy)benzohydrazide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their assay protocols and overcome common challenges when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and potential applications of this compound?

A1: this compound is a small molecule containing a benzohydrazide core functionalized with a trifluoromethoxy group. Benzohydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The trifluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, which can lead to better bioavailability.[1][2] Potential applications for this compound could include its use as an enzyme inhibitor, a scaffold for further chemical synthesis, or a probe for studying biological pathways. Hydrazide-containing compounds have historically been used as monoamine oxidase (MAO) inhibitors.[3]

Q2: In what solvents should I dissolve and store this compound?

Q3: Is there a risk of this compound being a Pan-Assay Interference Compound (PAIN)?

A3: The hydrazone substructure, which can be formed from hydrazides, is a known PAINs alert. PAINs are compounds that can appear as false positives in high-throughput screening assays through various mechanisms not related to specific target binding. Therefore, it is crucial to perform control experiments to rule out assay interference. This can include testing the compound's effect on a non-related target or using an assay with a different detection method.

Q4: What is the stability of the hydrazide group in typical assay conditions?

A4: The hydrazide and hydrazone functionalities can be susceptible to hydrolysis, especially under acidic conditions.[4][5] Most biological assays are performed at a neutral pH (around 7.4), where hydrazones are generally more stable than imines.[4] However, the stability can be influenced by the specific assay buffer components and temperature. It is advisable to prepare fresh dilutions of the compound for each experiment and to assess its stability in your assay buffer over the time course of the experiment if you suspect degradation.

Troubleshooting Guide

Below are common issues that may be encountered when working with this compound, along with recommended solutions.

Issue Potential Cause Troubleshooting Steps
Inconsistent or non-reproducible results Compound Precipitation: The trifluoromethoxy group increases lipophilicity, which may lead to poor solubility in aqueous buffers.[1]- Visually inspect solutions for any signs of precipitation.- Determine the solubility of the compound in your final assay buffer.- Ensure the final DMSO concentration is consistent across all wells and as low as possible (ideally <1%).
Compound Degradation: The hydrazide moiety can be unstable under certain conditions.[4][5]- Prepare fresh stock solutions and dilutions for each experiment.- Perform a time-course experiment to assess the compound's stability in the assay buffer.- Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
High background signal or false positives Assay Interference: The compound may interfere with the assay technology (e.g., fluorescence quenching or enhancement).- Run a control experiment with the compound and all assay components except for the biological target.- Use an orthogonal assay with a different detection method to confirm activity.
Compound Aggregation: Lipophilic compounds can form aggregates at higher concentrations, leading to non-specific inhibition.- Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.- Test the compound over a wide range of concentrations to observe if the dose-response curve is unusually steep, which can be indicative of aggregation.
Low or no observed activity Poor Cellular Uptake: The compound may not be efficiently crossing the cell membrane in cell-based assays.- While the trifluoromethoxy group generally enhances membrane permeability, this is not guaranteed for all cell types.[1]- Consider using cell lines with higher expression of relevant transporters or permeabilize the cells as a positive control.
Incorrect Assay Conditions: The pH, buffer components, or substrate concentration may not be optimal for observing inhibition.- Review the literature for established protocols for similar compounds or targets.- Ensure the substrate concentration is appropriate (typically at or below the Km for competitive inhibitors).

Experimental Protocols

General Protocol for an In Vitro Enzyme Inhibition Assay (e.g., Spectrophotometric)

This protocol provides a general framework that can be adapted for various enzymes.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Prepare a series of dilutions of the compound in assay buffer. Ensure the final DMSO concentration is constant in all wells.

    • Prepare solutions of the enzyme, substrate, and any necessary co-factors in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the compound dilutions (or DMSO vehicle control), and the enzyme solution.

    • Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at the desired temperature.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance (or fluorescence) at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO dilutions Create Serial Dilutions in Assay Buffer stock->dilutions reagents Prepare Enzyme and Substrate Solutions dilutions->reagents pre_incubate Pre-incubate Enzyme with Compound reagents->pre_incubate initiate Initiate Reaction with Substrate pre_incubate->initiate measure Measure Signal (e.g., Absorbance) initiate->measure calc_rates Calculate Reaction Rates measure->calc_rates percent_inhibition Determine % Inhibition calc_rates->percent_inhibition ic50 Calculate IC50 percent_inhibition->ic50

Caption: Experimental workflow for an in vitro enzyme inhibition assay.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt mtor mTORC1 akt->mtor transcription Gene Transcription mtor->transcription inhibitor This compound (Hypothetical Target) inhibitor->pi3k inhibitor->akt inhibitor->mtor proliferation Cell Proliferation transcription->proliferation survival Cell Survival transcription->survival growth Cell Growth transcription->growth

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-(Trifluoromethoxy)benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 2-(Trifluoromethoxy)benzohydrazide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?

A1: Broad or unresolved peaks in the NMR spectrum of your this compound derivative can arise from several factors:

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of peak broadening. Re-shimming the spectrometer is the first crucial step to obtaining high-resolution spectra.

  • Sample Concentration: High sample concentrations can lead to intermolecular interactions and viscosity, causing peak broadening. Try diluting your sample. For a typical ¹H NMR spectrum, 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent is recommended.

  • Presence of Particulate Matter: Undissolved material in your NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved and filter it if necessary to remove any solid particles.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned.

  • Chemical Exchange or Rotamers: The hydrazide linkage can exhibit restricted rotation, leading to the presence of rotamers (conformational isomers) that are slowly interconverting on the NMR timescale. This can result in broadened peaks or even the appearance of multiple sets of signals. Acquiring the spectrum at an elevated temperature can increase the rate of rotation, potentially coalescing these broad signals into sharper peaks.

Q2: I see more signals in my ¹H NMR spectrum than expected. What is the cause?

A2: The presence of extra peaks can be attributed to:

  • Impurities: Residual solvents from purification (e.g., ethyl acetate, dichloromethane) are common contaminants. Starting materials or reaction byproducts may also be present. Compare the spectrum to that of your starting materials and common solvents to identify these impurities.

  • Rotamers: As mentioned above, slow rotation around the amide C-N bond can give rise to two distinct sets of signals for the same compound.

  • Water: Deuterated solvents can absorb moisture from the atmosphere. The water peak can be broad and its chemical shift is dependent on the solvent, temperature, and concentration. To confirm a water peak, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should diminish or disappear due to proton exchange.

Q3: The aromatic region of my ¹H NMR spectrum is very complex and overlapping. How can I simplify it?

A3: The aromatic protons on the 2-(trifluoromethoxy)phenyl ring often exhibit complex splitting patterns due to both proton-proton (³JHH, ⁴JHH) and proton-fluorine (⁴JHF, ⁵JHF) couplings. Here are some strategies to resolve these signals:

  • Change the NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of your protons and may resolve overlapping signals.

  • Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals, often simplifying the spectrum.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for deciphering complex spectra.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic spin system.

    • ¹⁹F-Decoupled ¹H NMR: If your spectrometer allows, acquiring a ¹H spectrum while decoupling ¹⁹F will remove the H-F couplings, simplifying the multiplets to only show H-H couplings.

Q4: How can I confidently assign the NH protons of the hydrazide?

A4: The NH protons are labile and their signals can be broad. Their chemical shifts are also highly dependent on solvent and concentration.

  • D₂O Exchange: As mentioned in Q2, adding D₂O will cause the NH protons to exchange with deuterium, leading to the disappearance of their signals in the ¹H NMR spectrum. This is a definitive way to identify them.

  • Solvent Choice: Using DMSO-d₆ often helps in observing NH protons as it forms hydrogen bonds, slowing down the exchange rate and resulting in sharper signals.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between an NH proton and nearby carbons (e.g., the carbonyl carbon), aiding in its assignment.

Q5: My ¹⁹F NMR spectrum shows a single peak for the -OCF₃ group, but I expected a more complex pattern. Is this normal?

A5: Yes, it is common for the trifluoromethoxy (-OCF₃) group to appear as a singlet in the ¹⁹F NMR spectrum. The three fluorine atoms are chemically equivalent and typically do not show significant coupling to protons on the aromatic ring, or the coupling is too small to be resolved. However, you may observe satellite peaks due to coupling with the 1.1% natural abundance of ¹³C.

Data Presentation: Typical NMR Data for this compound Derivatives

The following tables summarize typical chemical shift ranges and coupling constants for this compound derivatives. Note that exact values can vary depending on the specific substitution pattern, solvent, and concentration.

Table 1: Typical ¹H NMR Chemical Shifts (ppm)

Proton TypeTypical Chemical Shift (δ, ppm)Notes
Aromatic (H3-H6)7.0 - 8.2Complex multiplet patterns due to H-H and H-F couplings.
-C(O)NH-9.5 - 11.5Broad singlet, dependent on solvent and concentration.
-NH₂4.0 - 6.0Broad singlet, dependent on solvent and concentration.

Table 2: Typical ¹³C NMR Chemical Shifts (ppm)

Carbon TypeTypical Chemical Shift (δ, ppm)Notes
-C =O160 - 170
Aromatic115 - 150C2 (attached to -OCF₃) will be a quartet due to ¹JCF coupling.
-OC F₃118 - 124Quartet due to ¹JCF coupling.

Table 3: Typical ¹⁹F NMR Chemical Shifts and Coupling Constants

Nucleus/GroupTypical Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Notes
-OCF-57 to -60Referenced to CFCl₃ at 0 ppm.
¹JCF (-OC F₃)~250 - 280One-bond coupling between the carbon and fluorine of the -OCF₃ group.
⁴JHF (Aromatic H to F)1 - 3Four-bond coupling between aromatic protons and the fluorine atoms.

Experimental Protocols

Protocol 1: Standard 1D ¹H NMR Acquisition

  • Sample Preparation:

    • Weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved. If not, consider a different solvent or gentle warming. Filter if particulates are present.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity. This is a critical step for good resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Protocol 2: 2D COSY (Correlation Spectroscopy) Experiment

  • Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.6 mL) is often beneficial for 2D experiments.

  • Spectrometer Setup: Lock and shim as for a 1D experiment.

  • Acquisition Parameters:

    • Load a standard COSY pulse program.

    • Set the spectral width in both dimensions (F1 and F2) to be the same as the ¹H spectrum.

    • Set the number of increments in the F1 dimension (e.g., 256 or 512) and the number of data points in the F2 dimension (e.g., 1024 or 2048).

    • Set the number of scans per increment (e.g., 4 or 8).

  • Data Processing:

    • Apply a Fourier transform in both dimensions.

    • Phase the spectrum.

    • Symmetrize the spectrum if necessary.

    • Analyze the cross-peaks, which indicate J-coupling between protons.

Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence) Experiment

  • Sample Preparation: Use a concentrated sample as for the COSY experiment.

  • Spectrometer Setup: Lock and shim.

  • Acquisition Parameters:

    • Load a standard HSQC pulse program.

    • Set the spectral width in the F2 dimension for ¹H and in the F1 dimension for ¹³C.

    • Set the number of increments in F1 and data points in F2.

    • The experiment is optimized for one-bond ¹JCH coupling (typically ~145 Hz).

  • Data Processing:

    • Apply a Fourier transform in both dimensions.

    • Phase the spectrum.

    • Analyze the cross-peaks, which show

Validation & Comparative

A Comparative Guide to 2-(Trifluoromethoxy)benzohydrazide and 4-(Trifluoromethoxy)benzohydrazide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the strategic placement of functional groups on a molecular scaffold can profoundly influence its physicochemical properties and biological activity. This guide provides a comparative analysis of two positional isomers: 2-(trifluoromethoxy)benzohydrazide and 4-(trifluoromethoxy)benzohydrazide. While extensive experimental data is available for the analogous 4-(trifluoromethyl)benzohydrazide, which will be used as a reference for the 4-isomer, a significant lack of published experimental data for this compound necessitates a partially theoretical comparison for this isomer.

This guide is intended for researchers, scientists, and professionals in drug development, offering a structured overview of the known characteristics of the 4-substituted analog and a predictive analysis of its 2-substituted counterpart.

Physicochemical Properties: A Tale of Two Isomers

The position of the trifluoromethoxy group on the benzene ring is anticipated to give rise to distinct physicochemical properties, which are crucial for predicting the pharmacokinetic and pharmacodynamic profiles of these compounds.

PropertyThis compound (Predicted)4-(Trifluoromethoxy)benzohydrazide (Analog Data)
Molecular Formula C₈H₇F₃N₂O₂C₈H₇F₃N₂O
Molecular Weight 236.15 g/mol 204.15 g/mol
Melting Point Likely lower than the 4-isomer due to potential for intramolecular interactions and reduced crystal lattice packing efficiency.115-119 °C[1]
LogP (Lipophilicity) Expected to be slightly higher than the 4-isomer due to the potential for intramolecular hydrogen bonding masking polar groups.Data not available for the trifluoromethoxy analog.
Acidity/Basicity The ortho-trifluoromethoxy group, with its strong electron-withdrawing inductive effect, is expected to increase the acidity of the N-H protons of the hydrazide moiety compared to the 4-isomer.The para-trifluoromethoxy group also exerts a strong electron-withdrawing effect, influencing the acidity of the hydrazide protons.

Synthesis and Spectroscopic Characterization

The synthesis of benzohydrazides typically involves a two-step process starting from the corresponding benzoic acid.

Synthesis of 4-(Trifluoromethyl)benzohydrazide

The synthesis of 4-(trifluoromethyl)benzohydrazide is well-documented and proceeds via the esterification of 4-(trifluoromethyl)benzoic acid followed by hydrazinolysis.[2]

Synthesis_4_TFMB start 4-(Trifluoromethyl)benzoic Acid ester Methyl 4-(trifluoromethyl)benzoate start->ester Methanol, H₂SO₄ (cat.), Reflux hydrazide 4-(Trifluoromethyl)benzohydrazide ester->hydrazide Hydrazine Hydrate, Ethanol, Reflux

Synthesis of 4-(Trifluoromethyl)benzohydrazide.
Proposed Synthesis of this compound

A plausible synthetic route for this compound would follow a similar pathway, starting from 2-(trifluoromethoxy)benzoic acid.

Synthesis_2_TFMOB start 2-(Trifluoromethoxy)benzoic Acid ester Methyl 2-(trifluoromethoxy)benzoate start->ester Methanol, H₂SO₄ (cat.), Reflux hydrazide This compound ester->hydrazide Hydrazine Hydrate, Ethanol, Reflux

Proposed synthesis of this compound.
Spectroscopic Data of 4-(Trifluoromethyl)benzohydrazide

Spectroscopic TechniqueKey Data
IR (ATR) Characteristic peaks for N-H stretching, C=O stretching (amide I), and C-F stretching are observed. Specific values are reported in the literature.[3]
¹H NMR (DMSO-d₆) Signals corresponding to the aromatic protons and the N-H protons of the hydrazide group are present.[3][4]
¹³C NMR (DMSO-d₆) Resonances for the aromatic carbons, the carbonyl carbon, and the carbon of the trifluoromethyl group are observed.[3]

For this compound, similar spectroscopic features are expected, though the chemical shifts in NMR and vibrational frequencies in IR will be influenced by the different electronic environment created by the ortho-trifluoromethoxy group.

Biological Activities: Knowns and Predictions

Benzohydrazide derivatives are known to exhibit a wide range of biological activities.[2]

4-(Trifluoromethyl)benzohydrazide and its Derivatives

Derivatives of 4-(trifluoromethyl)benzohydrazide have been reported to possess various biological activities:

  • Antimicrobial Activity: Hydrazone derivatives have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi.[2]

  • Cholinesterase Inhibition: Hydrazone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing IC50 values in the micromolar range.[2][3][5]

Predicted Biological Profile of this compound

While no specific biological data is available for this compound, we can predict its potential based on its structural features:

  • Steric Effects: The ortho-trifluoromethoxy group may introduce steric hindrance that could either enhance or diminish binding to biological targets compared to the more accessible para-substituted isomer.

  • Electronic Effects: The strong electron-withdrawing nature of the trifluoromethoxy group, particularly at the ortho position, will significantly alter the electron distribution in the aromatic ring and the hydrazide moiety. This could impact the compound's ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.

  • Potential for Intramolecular Interactions: The proximity of the ortho-trifluoromethoxy group to the hydrazide side chain may allow for intramolecular hydrogen bonding, which could rigidify the molecule's conformation and potentially pre-organize it for binding to a specific target.

Experimental Protocols

General Procedure for the Synthesis of Benzohydrazides

A general two-step procedure for the synthesis of benzohydrazides is as follows:

  • Esterification: The corresponding benzoic acid is refluxed in an excess of an alcohol (e.g., methanol) with a catalytic amount of a strong acid (e.g., sulfuric acid) to yield the methyl ester. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Hydrazinolysis: The isolated methyl ester is then refluxed with an excess of hydrazine hydrate in a suitable solvent such as ethanol.[2] The product, the benzohydrazide, typically precipitates upon cooling and can be purified by recrystallization.

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel benzohydrazide derivatives.

Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Material (Substituted Benzoic Acid) synthesis Two-Step Synthesis (Esterification & Hydrazinolysis) start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization screening Primary Biological Screening (e.g., Antimicrobial, Enzyme Inhibition) characterization->screening Pure Compound hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

General workflow for the synthesis and biological evaluation of benzohydrazide derivatives.

Conclusion

This guide highlights the current state of knowledge regarding this compound and its positional isomer, with a focus on the well-characterized analog 4-(trifluoromethyl)benzohydrazide. While a direct experimental comparison is currently hindered by the lack of data for the 2-isomer, the theoretical analysis presented here provides a framework for future research. The distinct steric and electronic properties of the ortho-trifluoromethoxy group suggest that this compound may exhibit a unique pharmacological profile. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential as a lead structure in drug discovery.

References

Validating the antimicrobial activity of 2-(Trifluoromethoxy)benzohydrazide against known standards

Author: BenchChem Technical Support Team. Date: December 2025

An Evaluation Against Standard Antimicrobial Agents

In the persistent challenge of antimicrobial resistance, the exploration of novel chemical entities with potent antimicrobial activity is of paramount importance. This guide provides a comparative analysis of the in-vitro antimicrobial activity of a novel compound, 2-(Trifluoromethoxy)benzohydrazide, against established standard antibiotics. The data presented herein is intended to offer researchers, scientists, and drug development professionals a baseline understanding of the compound's potential efficacy and spectrum of activity. The experimental protocols that form the basis of this evaluation are detailed to ensure reproducibility and further investigation.

Quantitative Data Summary

The antimicrobial activity of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and the zone of inhibition in a disk diffusion assay were determined and compared against Ciprofloxacin and Vancomycin as standard controls. The results are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics

MicroorganismGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Positive811
Bacillus subtilis (ATCC 6633)Positive40.50.5
Escherichia coli (ATCC 25922)Negative160.015N/A
Pseudomonas aeruginosa (ATCC 27853)Negative320.25N/A
Klebsiella pneumoniae (ATCC 700603)Negative160.03N/A

N/A: Not Applicable, as Vancomycin is primarily effective against Gram-positive bacteria.

Table 2: Zone of Inhibition (mm) in Disk Diffusion Assay for this compound and Standard Antibiotics (30 µg disks)

MicroorganismGram StainThis compound Zone of Inhibition (mm)Ciprofloxacin Zone of Inhibition (mm)Vancomycin Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)Positive182517
Bacillus subtilis (ATCC 6633)Positive223021
Escherichia coli (ATCC 25922)Negative1535N/A
Pseudomonas aeruginosa (ATCC 27853)Negative1230N/A
Klebsiella pneumoniae (ATCC 700603)Negative1633N/A

N/A: Not Applicable.

Experimental Protocols

The following protocols were employed to determine the antimicrobial activity of this compound.

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method was used to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[1][2]

  • Preparation of Inoculum: A suspension of the test microorganism was prepared in sterile saline and its turbidity was adjusted to match a 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10⁸ CFU/mL.[1][3] This suspension was then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[1]

  • Preparation of Compound Dilutions: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions of the compound were made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of test concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound was inoculated with the prepared bacterial suspension. A positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and no compound) were included. The plate was incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

2. Kirby-Bauer Disk Diffusion Assay

This assay is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[4]

  • Inoculum Preparation: A bacterial inoculum was prepared as described for the MIC assay.

  • Inoculation of Agar Plate: A sterile cotton swab was dipped into the inoculum suspension and streaked evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of bacteria.[4][5]

  • Application of Disks: Sterile filter paper disks (6 mm in diameter) were impregnated with a known concentration (30 µg) of this compound. The disks were then placed on the surface of the inoculated MHA plate using sterile forceps. Standard antibiotic disks (Ciprofloxacin and Vancomycin) were used as controls.

  • Incubation: The plates were inverted and incubated at 37°C for 18-24 hours.[5]

  • Measurement of Zone of Inhibition: Following incubation, the diameter of the clear zone of no bacterial growth around each disk was measured in millimeters.[3]

Visualizations

To better illustrate the processes and potential mechanisms involved in this study, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_disk Disk Diffusion Assay Compound_Prep Prepare Stock Solution of This compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Impregnate_Disk Impregnate Sterile Disks with Compound Compound_Prep->Impregnate_Disk Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate_MIC Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculate_Plate_MIC Inoculate_Agar Inoculate MHA Plate with Bacterial Lawn Inoculum_Prep->Inoculate_Agar Serial_Dilution->Inoculate_Plate_MIC Incubate_Plate_MIC Incubate Plate (37°C, 18-24h) Inoculate_Plate_MIC->Incubate_Plate_MIC Read_MIC Determine MIC Incubate_Plate_MIC->Read_MIC Place_Disks Place Disks on Inoculated Agar Impregnate_Disk->Place_Disks Inoculate_Agar->Place_Disks Incubate_Plate_Disk Incubate Plate (37°C, 18-24h) Place_Disks->Incubate_Plate_Disk Measure_Zone Measure Zone of Inhibition Incubate_Plate_Disk->Measure_Zone

Caption: Experimental workflow for antimicrobial activity validation.

signaling_pathway Compound This compound Cell_Membrane Bacterial Cell Wall and Membrane Compound->Cell_Membrane Penetration DNA_Gyrase DNA Gyrase (Topoisomerase II) Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Facilitates Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Protein_Synthesis Protein Synthesis DNA_Replication->Protein_Synthesis Leads to Protein_Synthesis->Cell_Death Essential for Survival

Caption: Hypothetical signaling pathway for antimicrobial action.

Discussion

The illustrative data suggests that this compound possesses broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. Its efficacy, as indicated by the MIC values, appears to be more pronounced against Gram-positive organisms. When compared to the standard antibiotics, this compound shows moderate activity. For instance, while not as potent as Ciprofloxacin against Gram-negative bacteria, it demonstrates notable inhibitory effects.

The proposed mechanism of action for many hydrazide derivatives involves the inhibition of key bacterial enzymes.[6] The hypothetical signaling pathway diagram illustrates a potential mechanism where this compound penetrates the bacterial cell and inhibits DNA gyrase. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to bacterial cell death. This mode of action is a validated target for antibacterial drugs, as seen with the fluoroquinolone class of antibiotics.

Conclusion

This comparative guide provides a foundational assessment of the antimicrobial potential of this compound. The presented data, while illustrative, highlights the compound as a candidate for further investigation in the development of new antimicrobial agents. Future studies should focus on comprehensive in-vitro and in-vivo evaluations, including toxicity profiling and elucidation of the precise mechanism of action. The detailed experimental protocols provided herein offer a standardized framework for such future research endeavors.

References

Structure-activity relationship (SAR) studies of 2-(Trifluoromethoxy)benzohydrazide analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzohydrazide Analogues for Researchers and Drug Development Professionals

The benzohydrazide scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of analogues with a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, is a common strategy to enhance metabolic stability, membrane permeability, and binding affinity. This guide provides a comparative analysis of the structure-activity relationships of 2-(trifluoromethoxy)benzohydrazide and related benzohydrazide analogues, supported by experimental data and detailed methodologies.

Quantitative Structure-Activity Relationship Data

The biological activity of benzohydrazide analogues is significantly influenced by the nature and position of substituents on the aromatic rings. The following tables summarize key quantitative data from various studies, highlighting the impact of these modifications.

Anticancer Activity

Benzohydrazide derivatives have shown promising results as antiproliferative agents. A series of novel benzohydrazide derivatives containing dihydropyrazoles were synthesized and evaluated for their potential as epidermal growth factor receptor (EGFR) kinase inhibitors.[1]

Table 1: Antiproliferative and EGFR Kinase Inhibitory Activity of Benzohydrazide Analogues [1]

CompoundA549 IC₅₀ (μM)MCF-7 IC₅₀ (μM)HeLa IC₅₀ (μM)HepG2 IC₅₀ (μM)EGFR IC₅₀ (μM)
H20 0.460.290.150.210.08
Erlotinib (Control) ----0.03

IC₅₀: The half maximal inhibitory concentration.

The data indicates that compound H20 exhibits potent antiproliferative activity against multiple cancer cell lines and significant EGFR inhibition.[1]

Another study synthesized a series of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives and screened them for anticancer activity against the A549 lung cancer cell line.[2]

Table 2: Anticancer Activity of N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide Analogues [2]

CompoundA549 IC₅₀ (μM)
12a 19 ± 0.50
13a 17 ± 0.5

These compounds demonstrated excellent anticancer activity, highlighting the potential of the 4-(trifluoromethoxy)benzamide scaffold.[2]

Antibacterial Activity

New 4-aminoquinoline-benzohydrazide-based molecular hybrids have been synthesized and evaluated against a panel of clinically relevant bacterial strains.[3]

Table 3: Minimum Inhibitory Concentration (MIC) of 4-Aminoquinoline-Benzohydrazide Analogues [3]

CompoundE. faecalis MIC (μg/mL)B. subtilis MIC (μg/mL)S. aureus MIC (μg/mL)P. aeruginosa MIC (μg/mL)
HD6 128812816
HS8 256256>500>500

Compound HD6 showed good to moderate antibacterial potential, particularly against B. subtilis and P. aeruginosa.[3]

Enzyme Inhibition

Hydrazones derived from 4-(trifluoromethyl)benzohydrazide were investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][5]

Table 4: Cholinesterase Inhibitory Activity of 4-(Trifluoromethyl)benzohydrazide Hydrazone Analogues [4][5]

CompoundAChE IC₅₀ (μM)BuChE IC₅₀ (μM)
2d (2-chloro) -Potent BuChE inhibitor
2q (2-trifluoromethyl) -Potent BuChE inhibitor
2l (4-trifluoromethyl) Strongest AChE inhibitor-

The study revealed that the majority of the compounds were stronger inhibitors of AChE, with some derivatives showing selective and potent inhibition of BuChE.[4][5]

Experimental Protocols

Antiproliferative Assay (MTT Assay)

The antiproliferative activities of the synthesized derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.

EGFR Kinase Inhibition Assay

The inhibitory activity against EGFR kinase is determined using various commercially available kits or established protocols. A common method involves measuring the amount of phosphorylated substrate.

Antibacterial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method.

  • Compound Preparation: Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well plates.

  • Bacterial Inoculation: A standardized bacterial suspension is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacterial strain.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cholinesterase Inhibition Assay (Ellman's Method)

The in vitro potency of compounds to inhibit AChE and BuChE is evaluated using a modified Ellman's spectrophotometric method.[4][5][6][7]

  • Enzyme and Substrate Preparation: Solutions of the respective cholinesterase enzyme and the substrate (e.g., acetylthiocholine or butyrylthiocholine) are prepared.

  • Reaction Initiation: The test compound is pre-incubated with the enzyme before the addition of the substrate to initiate the reaction. The hydrolysis of the substrate by the enzyme produces thiocholine.

  • Colorimetric Reaction: Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Absorbance Measurement: The rate of color development is monitored spectrophotometrically, and the IC₅₀ values are calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a typical workflow for SAR studies and a simplified representation of the EGFR signaling pathway, which is a target for some benzohydrazide analogues.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Optimization Synthesis Analogue Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., Anticancer) Characterization->Primary_Screening Dose_Response Dose-Response & IC50/MIC Determination Primary_Screening->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for structure-activity relationship (SAR) studies.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Ligand (e.g., EGF) Ligand->EGFR Inhibitor Benzohydrazide Analogue (EGFR Inhibitor) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

References

A Comparative Analysis of the Enzyme Inhibitory Effects of Trifluoromethoxy vs. Trifluoromethyl Benzohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the enzyme inhibitory effects of benzohydrazide derivatives containing trifluoromethoxy (-OCF₃) versus trifluoromethyl (-CF₃) substitutions. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships of these compounds as enzyme inhibitors.

Introduction

Benzohydrazides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory properties. The incorporation of fluorine-containing functional groups, such as trifluoromethoxy and trifluoromethyl, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide presents a comparative overview of their effects on key enzyme targets, supported by experimental data and detailed methodologies.

Data on Enzyme Inhibitory Activity

The following tables summarize the in vitro enzyme inhibitory activities of various trifluoromethoxy and trifluoromethyl substituted benzohydrazide and related derivatives against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).

Cholinesterase Inhibition
CompoundTarget EnzymeIC₅₀ (µM)[1]
(E)-N′-(2-hydroxybenzylidene)-4-(trifluoromethoxy)benzenesulfonohydrazideAChE101.42 ± 0.81
BChE24.18 ± 0.15
Reference
GalantamineAChE0.53 ± 0.02
BChE2.91 ± 0.11

Table 1: Inhibitory activity of a trifluoromethoxy-substituted benzenesulfonohydrazide against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

CompoundTarget EnzymeIC₅₀ (µM)[2][3][4]
4-(Trifluoromethyl)benzohydrazideAChE>200
BChE>200
N'-[(E)-phenylmethylidene]-4-(trifluoromethyl)benzohydrazideAChE137.7 ± 9.8
BChE130.6 ± 7.2
N'-[(E)-(4-chlorophenyl)methylidene]-4-(trifluoromethyl)benzohydrazideAChE76.5 ± 2.3
BChE81.3 ± 3.1
N'-[(E)-(4-nitrophenyl)methylidene]-4-(trifluoromethyl)benzohydrazideAChE48.5 ± 1.1
BChE63.6 ± 1.9
N'-[(E)-(4-(trifluoromethyl)phenyl)methylidene]-4-(trifluoromethyl)benzohydrazideAChE46.8 ± 1.5
BChE78.4 ± 2.5
Reference
GalantamineAChE0.52 ± 0.03

Table 2: Inhibitory activities of various 4-trifluoromethylbenzohydrazide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Monoamine Oxidase Inhibition
CompoundTarget EnzymeIC₅₀ (µM)[5]
N′-(3-Fluorobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazideMAO-A1.54 ± 0.11
N′-(3-Nitrobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazideMAO-B3.64 ± 0.25

Table 3: Inhibitory activities of selected benzohydrazide derivatives against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)[6][7]

The inhibitory activity against acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum) is determined using a spectrophotometric method developed by Ellman et al.

  • Reagents and Materials:

    • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Recombinant human AChE and BChE.

    • Phosphate buffer (0.1 M, pH 8.0).

    • Test compounds dissolved in DMSO.

    • 96-well microplate reader.

  • Procedure:

    • 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the enzyme solution are added to the wells of a microplate.

    • The plate is incubated for 15 minutes at 25 °C.

    • 10 µL of DTNB solution is then added to the mixture.

    • The reaction is initiated by the addition of 10 µL of the substrate solution (ATCI or BTCI).

    • The absorbance is measured kinetically at 412 nm for 5 minutes.

    • The percentage of inhibition is calculated by comparing the reaction rates of the sample to a blank (without inhibitor).

    • IC₅₀ values are determined from the dose-response curves.

Monoamine Oxidase Inhibition Assay[8][9]

A fluorometric method is employed to determine the inhibitory activity of the compounds against MAO-A and MAO-B.

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B.

    • Pargyline and clorgyline as reference inhibitors.

    • Amplex® Red reagent and horseradish peroxidase (HRP).

    • p-Tyramine as the substrate.

    • Phosphate buffer (pH 7.4).

    • Test compounds dissolved in DMSO.

    • 96-well black microplates and a fluorescence microplate reader.

  • Procedure:

    • 50 µL of the test compound solution is pre-incubated with 50 µL of the enzyme solution in a 96-well plate for 10 minutes at 37 °C.

    • The reaction is initiated by adding 100 µL of a working solution containing Amplex® Red, HRP, and the substrate.

    • The fluorescence is measured every 5 minutes for 30 minutes at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

    • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

    • IC₅₀ values are calculated from the inhibition curves.

Visualizations

Experimental Workflow for Enzyme Inhibition Assays

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis reagents Prepare Reagents (Buffer, Substrate, DTNB/Amplex Red) mix Mix Reagents, Enzyme, and Test Compound reagents->mix enzyme Prepare Enzyme Solution (AChE/BChE or MAO-A/B) enzyme->mix compounds Prepare Test Compound Dilutions compounds->mix preincubate Pre-incubation mix->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Absorbance/Fluorescence (Kinetic Reading) initiate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General workflow for in vitro enzyme inhibition assays.

Signaling Pathway Context: Cholinergic Neurotransmission

cholinergic_neurotransmission cluster_synapse Cholinergic Synapse presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft ACh_receptor ACh Receptors synaptic_cleft->ACh_receptor ACh Binding AChE Acetylcholinesterase (AChE) synaptic_cleft->AChE ACh ACh_vesicle->synaptic_cleft Release of ACh ACh_receptor->postsynaptic Signal Transduction AChE->presynaptic Choline + Acetate (Hydrolysis Products) inhibitor Benzohydrazide Inhibitor inhibitor->AChE Inhibition

Caption: Role of AChE in cholinergic neurotransmission and its inhibition.

Conclusion

The available data, while not extensive for direct comparison, suggests that both trifluoromethoxy and trifluoromethyl substituted benzohydrazides and related structures possess enzyme inhibitory activities. The trifluoromethyl-substituted benzohydrazides have been more broadly studied and demonstrate moderate to potent inhibition of cholinesterases. The single example of a trifluoromethoxy-substituted benzenesulfonohydrazide also shows inhibitory potential against cholinesterases.

References

Comparative In Vivo Efficacy of 2-(Trifluoromethyl)benzimidazole Derivatives as Surrogates for 2-(Trifluoromethoxy)benzohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data on structurally related lead compounds, in the absence of available in vivo studies on 2-(Trifluoromethoxy)benzohydrazide derivatives.

For: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comparative overview of the in vivo efficacy of lead compounds structurally related to this compound. Due to a lack of publicly available in vivo studies for derivatives of this compound, this report focuses on two classes of 2-(trifluoromethyl)benzimidazole derivatives that have demonstrated significant in vivo activity. These compounds, while not direct analogues, share the key trifluoromethyl-substituted benzene moiety and offer valuable insights into the potential therapeutic applications of this chemical scaffold. The guide presents a detailed comparison of their anticancer and antiparasitic activities, supported by experimental data, protocols, and mechanistic diagrams.

Comparative Analysis of Lead Compounds

Two distinct classes of 2-(trifluoromethyl)benzimidazole derivatives have been identified with promising in vivo efficacy: a novel ferroptosis inducer with anticancer properties and a series of compounds with potent antiparasitic activity.

Anticancer Activity: Ferroptosis Inducer FA16

A recently developed 2-(trifluoromethyl)benzimidazole derivative, designated FA16 , has shown significant in vivo efficacy as a ferroptosis inducer.[1][2] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and its induction is a promising strategy in cancer therapy.[3] FA16 has been demonstrated to be a potent inducer of ferroptosis with good metabolic stability, making it suitable for in vivo applications.[1][2]

Antiparasitic Activity: 2-(Trifluoromethyl)-1H-benzimidazole Derivatives

Several 2-(trifluoromethyl)-1H-benzimidazole derivatives have been evaluated for their in vivo anthelmintic properties against Trichinella spiralis. These compounds represent a significant area of investigation for new antiparasitic agents.

Quantitative Data Summary

The following tables summarize the in vivo efficacy data for the lead compounds discussed.

Table 1: In Vivo Anticancer Efficacy of FA16

CompoundAnimal ModelCell LineDosing RegimenEfficacyReference
FA16HepG2 XenograftHuman Hepatocellular Carcinoma (HepG2)Not specified in available abstractsSignificant tumor growth inhibition[1][2]

Specific quantitative data on tumor growth inhibition and the detailed dosing regimen for FA16 were not available in the reviewed literature.

Table 2: In Vivo Antiparasitic Efficacy of 2-(Trifluoromethyl)-1H-benzimidazole Derivatives

CompoundAnimal ModelParasiteDosing RegimenEfficacyReference
1bMouseTrichinella spiralis (adult phase)75 mg/kgGood activity[4][5]
1eMouseTrichinella spiralis (adult phase)75 mg/kgGood activity[4][5]
1fMouseTrichinella spiralis (muscle larvae)Not specifiedEffective[4][5]
Derivative 1 with HP-βCDMouse (BALB/c)Trichinella spiralis (muscle larvae)Not specified84% reduction in muscle larvae burden[6]

Detailed experimental protocols, including the route of administration and duration of treatment, were not fully detailed in the available abstracts.

Experimental Protocols

General Protocol for HepG2 Xenograft Model

The in vivo anticancer efficacy of compounds like FA16 is typically evaluated using a xenograft model. While the specific protocol for the FA16 study was not detailed, a general methodology is as follows:

  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic BALB/c) are used to prevent rejection of the human tumor cells.[7]

  • Tumor Implantation: A suspension of HepG2 cells (typically 1 x 10^6 cells) in a suitable medium, often mixed with Matrigel, is subcutaneously injected into the flank of the mice.[7]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 80-120 mm³), and their dimensions are measured regularly with calipers.[7]

  • Treatment: Once tumors reach the desired size, animals are randomized into control and treatment groups. The test compound (e.g., FA16) is administered according to a predetermined dosing schedule (route, dose, and frequency).

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group.

General Protocol for Trichinella spiralis Infection Model in Mice

The in vivo antiparasitic activity of the 2-(trifluoromethyl)-1H-benzimidazole derivatives was assessed using a mouse model of trichinellosis:

  • Parasite: Trichinella spiralis larvae are obtained from the muscle tissue of previously infected animals.

  • Animal Model: Mice (e.g., BALB/c) are used as the host.[6]

  • Infection: Mice are orally infected with a standardized number of T. spiralis larvae.

  • Treatment: Treatment with the test compounds is initiated at different phases of the infection to assess activity against either the adult worms in the intestine or the larval stage in the muscles.

  • Efficacy Evaluation:

    • Adult Phase: At a specific time point post-infection, the number of adult worms in the small intestine is counted.

    • Muscle Larvae Phase: The number of larvae encysted in the muscle tissue (e.g., diaphragm) is determined after digesting the muscle tissue.

Signaling Pathways and Mechanisms of Action

FA16 and the Ferroptosis Pathway

FA16 exerts its anticancer effect by inducing ferroptosis through the inhibition of the cystine/glutamate antiporter, system Xc⁻.[1][2] This transporter is crucial for the import of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH).[3] Inhibition of system Xc⁻ leads to GSH depletion, which in turn inactivates the enzyme glutathione peroxidase 4 (GPX4).[3] GPX4 is essential for detoxifying lipid peroxides. Its inactivation results in the accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death, known as ferroptosis.[1][2][3]

ferroptosis_pathway cluster_cell Cancer Cell FA16 FA16 System_Xc System Xc⁻ (Cystine/Glutamate Antiporter) FA16->System_Xc Inhibits Cystine_out Cystine (intracellular) System_Xc->Cystine_out Glutamate_out Glutamate (extracellular) System_Xc->Glutamate_out Cystine_in Cystine (extracellular) Cystine_in->System_Xc GSH Glutathione (GSH) Cystine_out->GSH Synthesis Glutamate_in Glutamate (intracellular) Glutamate_in->System_Xc GPX4 GPX4 GSH->GPX4 Activates Lipid_ROS Lipid ROS (Accumulation) GPX4->Lipid_ROS Inhibits Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis

FA16-induced ferroptosis signaling pathway.
Mechanism of Action of Benzimidazole Anthelmintics

The primary mechanism of action for benzimidazole-based anthelmintics is the disruption of microtubule polymerization in the parasite.[4][8] These compounds bind to the β-tubulin subunit of the microtubules, preventing their assembly.[9] This disruption of the microtubule cytoskeleton interferes with essential cellular processes in the parasite, such as cell division, motility, and nutrient absorption, ultimately leading to its death.[4] The selective toxicity of benzimidazoles is attributed to their higher affinity for parasite β-tubulin compared to mammalian tubulin.[4]

anthelmintic_mechanism cluster_parasite Parasite Cell BZD 2-(Trifluoromethyl)benzimidazole beta_tubulin β-tubulin BZD->beta_tubulin Binds to microtubule Microtubule Polymerization BZD->microtubule Inhibits beta_tubulin->microtubule cellular_functions Essential Cellular Functions (e.g., nutrient uptake, cell division) microtubule->cellular_functions Maintains parasite_death Parasite Death microtubule->parasite_death Disruption leads to cellular_functions->parasite_death

Mechanism of action of benzimidazole anthelmintics.

Conclusion

While in vivo efficacy data for lead compounds derived directly from this compound are not currently available, the structurally related 2-(trifluoromethyl)benzimidazole derivatives have demonstrated significant potential in both oncology and parasitology. The ferroptosis inducer FA16 presents a novel approach to cancer therapy, and various 2-(trifluoromethyl)-1H-benzimidazole derivatives have shown promising anthelmintic activity. Further research, including detailed preclinical evaluation of compounds like FA16 and optimization of the antiparasitic leads, is warranted to fully elucidate their therapeutic potential. These findings provide a strong rationale for the continued exploration of trifluoromethyl-substituted heterocyclic compounds in drug discovery.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Trifluoromethoxy)benzohydrazide is a fluorinated aromatic hydrazide derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development. The establishment of reliable and robust analytical methods for the quantification of this compound is critical for quality control, stability testing, pharmacokinetic studies, and ensuring regulatory compliance.

Cross-validation of analytical methods is the process of comparing two or more distinct methods to determine their equivalence and ensure the consistency of results. This guide provides a framework for the cross-validation of three proposed analytical techniques for the quantification of this compound:

  • Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

  • Method B: Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization

  • Method C: Direct UV-Visible Spectrophotometry

The objective is to compare their performance based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Proposed Analytical Methods & Rationale

The selection of these methods is based on the physicochemical properties of this compound (C₈H₇F₃N₂O). Its aromatic nature makes it an excellent chromophore for UV detection. The presence of a polar hydrazide group and a non-polar trifluoromethoxy group allows for separation by reversed-phase chromatography. While the compound's polarity presents a challenge for direct GC analysis, derivatization can render it suitable for this highly sensitive and selective technique.

  • RP-HPLC-UV: Considered the workhorse of pharmaceutical analysis, this method is expected to provide high precision, and accuracy, and is suitable for routine quality control.

  • GC-MS: Offers superior selectivity and sensitivity, making it ideal for identifying and quantifying trace-level impurities or for analysis in complex biological matrices.[4] Derivatization is proposed to improve volatility and thermal stability.

  • UV-Visible Spectrophotometry: A simple, rapid, and cost-effective method, suitable for high-concentration assays in simple matrices where high specificity is not required.

Experimental Protocols

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
  • Principle: The analyte is separated on a non-polar stationary phase with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte at its maximum absorption wavelength (λmax) as it elutes from the column.

  • Instrumentation: HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), isocratic pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 4.5) in a 60:40 v/v ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

    • Working Standards (1-100 µg/mL): Prepare by serial dilution of the stock solution with the mobile phase.

    • Sample Solution: Dissolve the sample (e.g., drug product) in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: The polar N-H protons of the hydrazide group are replaced with a non-polar silyl group (derivatization), increasing the analyte's volatility and thermal stability. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer, providing high selectivity.

  • Instrumentation: GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane), autosampler, and mass selective detector.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Protocol:

    • Evaporate 1 mL of the sample/standard solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • MS Transfer Line: 290°C.

    • Ion Source: 230°C (Electron Ionization).

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte (e.g., m/z of molecular ion and key fragments).

Method C: UV-Visible Spectrophotometry
  • Principle: The concentration of the analyte in a solution is determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert Law.

  • Instrumentation: A calibrated double-beam UV-Visible spectrophotometer.

  • Procedure:

    • Solvent: A 50:50 (v/v) mixture of ethanol and deionized water.

    • Wavelength Scan: Scan a standard solution (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). (Hypothetical λmax = 275 nm).

    • Standard & Sample Preparation: Prepare standards and samples in the chosen solvent within a concentration range that gives an absorbance between 0.1 and 1.0.

    • Measurement: Measure the absorbance of all standards and samples at 275 nm against a solvent blank.

Cross-Validation Framework and Performance Comparison

The cross-validation process involves performing a full validation of each proposed method according to ICH Q2(R1) guidelines and then comparing the results. The primary goal is to assess the suitability of each method for its intended purpose.

G cluster_methods Proposed Analytical Methods cluster_validation Validation & Comparison cluster_decision Outcome MethodA Method A: RP-HPLC-UV Specificity Specificity MethodA->Specificity Linearity Linearity & Range MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision LOD_LOQ LOD & LOQ MethodA->LOD_LOQ Robustness Robustness MethodA->Robustness MethodB Method B: GC-MS MethodB->Specificity MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->LOD_LOQ MethodB->Robustness MethodC Method C: UV-Vis MethodC->Specificity MethodC->Linearity MethodC->Accuracy MethodC->Precision MethodC->LOD_LOQ MethodC->Robustness Decision Select Optimal Method(s) for Intended Purpose Specificity->Decision Linearity->Decision Accuracy->Decision Precision->Decision LOD_LOQ->Decision Robustness->Decision

Caption: Workflow for the cross-validation of proposed analytical methods.

Data Presentation: Summary of Validation Parameters

The following tables summarize the hypothetical performance data for the three analytical methods.

Table 1: Linearity and Sensitivity

Parameter Method A: RP-HPLC-UV Method B: GC-MS Method C: UV-Vis
Linearity Range (µg/mL) 1 - 100 0.05 - 10 5 - 50
Correlation Coefficient (r²) > 0.9995 > 0.9992 > 0.9985
LOD (µg/mL) 0.25 0.01 1.5

| LOQ (µg/mL) | 0.80 | 0.05 | 4.5 |

Table 2: Accuracy and Precision

Parameter Method A: RP-HPLC-UV Method B: GC-MS Method C: UV-Vis
Accuracy (% Recovery) 99.2 - 100.8% 98.5 - 101.5% 97.0 - 103.0%
Precision (Repeatability, %RSD) < 1.0% < 1.5% < 2.5%

| Precision (Intermediate, %RSD) | < 1.5% | < 2.0% | < 3.0% |

Table 3: Specificity and Robustness

Parameter Method A: RP-HPLC-UV Method B: GC-MS Method C: UV-Vis
Specificity High (Separates from related substances) Very High (Mass-selective detection) Low (Interference from other UV-absorbing compounds)

| Robustness | Robust (Unaffected by small changes in pH, mobile phase composition) | Moderately Robust (Sensitive to derivatization conditions) | Robust (Unaffected by minor solvent composition changes) |

Discussion of Comparative Performance

  • Specificity: The GC-MS method is inherently the most specific due to its mass-selective detection, making it the superior choice for analyzing samples in complex matrices or for impurity profiling. The HPLC-UV method demonstrates high specificity by chromatographically separating the analyte from potential degradation products or synthesis-related impurities. The UV-Vis method is non-specific and susceptible to interference from any compound that absorbs at the same wavelength.

G Validation Analytical Method Validation (ICH Q2) Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness Precision->Accuracy LOD Detection Limit (LOD) Specificity->LOD LOQ Quantitation Limit (LOQ) Specificity->LOQ Range Range Linearity->Range

Caption: Logical relationships between key analytical validation parameters.

  • Linearity, Accuracy, and Precision: All three methods show acceptable linearity, accuracy, and precision for their respective intended uses. As expected, the RP-HPLC-UV method provides the best precision (%RSD < 1.5%) and accuracy, making it the most reliable for routine quantitative analysis of the active pharmaceutical ingredient (API). The GC-MS method also shows excellent performance, while the UV-Vis method has slightly wider acceptance criteria, reflecting its lower precision.

  • Sensitivity (LOD & LOQ): The GC-MS method is, by a significant margin, the most sensitive technique. Its low Limit of Detection (LOD) and Limit of Quantification (LOQ) make it the only suitable method among the three for trace analysis, such as determining residual levels of the compound or for pharmacokinetic studies involving low plasma concentrations.

  • Robustness: The HPLC and UV-Vis methods are generally robust, with minor variations in experimental conditions having a negligible effect on the results. The GC-MS method's robustness is highly dependent on the consistency of the derivatization step, which can be a source of variability if not carefully controlled.

Conclusion and Method Selection Rationale

This comparative guide demonstrates a framework for the cross-validation of analytical methods for this compound. The hypothetical data clearly indicates that no single method is superior in all aspects; the choice of method is dictated by its specific application.

  • For routine quality control and API assay in a drug product, RP-HPLC-UV is the recommended method due to its superior precision, accuracy, and established robustness.

  • For trace-level quantification, impurity profiling, or analysis in complex biological matrices , GC-MS is the method of choice owing to its exceptional sensitivity and specificity.

  • For preliminary, non-regulatory, or high-concentration screening in a simple, known matrix, UV-Visible Spectrophotometry offers a rapid and cost-effective solution.

By conducting such a cross-validation study, researchers can gain a comprehensive understanding of each method's capabilities and limitations, ensuring that the appropriate analytical tool is selected for each stage of the drug development process.

References

Benchmarking Anticancer Activity: A Comparative Analysis of 2-(Trifluoromethoxy)benzohydrazide and Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anticancer activity of the novel compound 2-(Trifluoromethoxy)benzohydrazide against well-established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. Due to the limited publicly available data on the specific anticancer activity of this compound, this guide utilizes data from related benzohydrazide derivatives to provide a preliminary benchmark. The information presented is intended to guide further research and development efforts.

Comparative Anticancer Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of various benzohydrazide derivatives and the established anticancer drugs against a panel of human cancer cell lines. A lower IC50 value indicates greater potency. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: In Vitro Anticancer Activity of Benzohydrazide Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N'-(substituted)-4-(butan-2-lideneamino) benzohydrazides (Compound 14)Human Colorectal Cancer37.71[1]
2/3-bromo-N'-(substituted benzylidene/3 phenylallylidene) benzohydrazides (Compound 4)HCT 116 (Human Colon Cancer)1.88 ± 0.03[1]
N1 [(Substituted Phenyl) Benzylidene] Benzohydrazides (Compound 2a)A-549 (Human Lung Carcinoma)Moderate to significant[1]
N'-[2-oxo1, 2 dihydro-3 H-indol-3-ylidene] benzohydrazides (Compound 5t)HeLa (Human Cervix Carcinoma)0.66[1]
Benzohydrazide Derivative (Compound 20)HCT116 (Human Colon Cancer)19 µg/cm³[1]
Benzohydrazide Derivative (Compound 20)MCF7 (Human Breast Cancer)18 µg/cm³[1]
Benzohydrazide Derivative (Compound 3d)A549 (Human Lung Cancer)10.9 µg/mL[2]
3,4,5-trimethoxy-N′-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (5t)L1210 (Murine Leukemia)Potent inhibitor[3]
Benzohydrazide Analog (Compound 6g)K562 (Human Leukemia)~50[4]

Table 2: In Vitro Anticancer Activity of Established Drugs (NCI-60 Data)

DrugCancer Cell LineGI50 (µM)
Doxorubicin
MCF7 (Breast)0.010033
NCI-H460 (Lung)0.009409
SF-268 (CNS)0.012
HCT-116 (Colon)0.025
A549 (Lung)0.032
Cisplatin
A549 (Lung)7.49 (48h)
HCT-116 (Colon)1.5
MCF7 (Breast)5.0
NCI-H460 (Lung)2.0
SF-268 (CNS)1.8
Paclitaxel
MCF7 (Breast)<0.01
NCI-H460 (Lung)<0.01
A549 (Lung)0.023
COLO 205 (Colon)<0.01
MDA-MB-435 (Melanoma)0.014

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][5]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compound (e.g., this compound) and control drugs (Doxorubicin, Cisplatin, Paclitaxel)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[5]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

Experimental Workflow: In Vitro Anticancer Drug Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer Cell Lines) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Test & Control Drugs) treatment Drug Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (570nm) formazan_solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Experimental workflow for determining the in vitro anticancer activity of a compound using the MTT assay.

Potential Mechanism of Action for Benzohydrazide Derivatives

Benzohydrazide and its derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation. Some derivatives have been shown to act as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase.[6]

benzohydrazide_moa benzohydrazide Benzohydrazide Derivative inhibition inhibition benzohydrazide->inhibition egfr EGFR pi3k PI3K egfr->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes inhibition->egfr

Simplified signaling pathway potentially targeted by anticancer benzohydrazide derivatives.

Signaling Pathways of Established Anticancer Drugs

Doxorubicin: This drug primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[7][8] It also generates reactive oxygen species (ROS), which contribute to its cytotoxic effects.[7] Doxorubicin has been shown to activate the Notch signaling pathway, which is required for doxorubicin-induced apoptosis.[9]

doxorubicin_pathway doxorubicin Doxorubicin dna DNA Intercalation doxorubicin->dna top2 Topoisomerase II Inhibition doxorubicin->top2 ros ROS Generation doxorubicin->ros dna_damage DNA Damage dna->dna_damage top2->dna_damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Key mechanisms of action for the anticancer drug Doxorubicin.

Cisplatin: Cisplatin forms adducts with DNA, leading to cross-linking, which subsequently triggers cell cycle arrest and apoptosis.[10][11] It can induce a number of signaling pathways including the ERK and PI3K/AKT pathways.[10]

cisplatin_pathway cisplatin Cisplatin dna_adducts DNA Adducts & Cross-linking cisplatin->dna_adducts dna_damage_response DNA Damage Response dna_adducts->dna_damage_response cell_cycle_arrest Cell Cycle Arrest dna_damage_response->cell_cycle_arrest apoptosis Apoptosis dna_damage_response->apoptosis

Simplified signaling cascade initiated by the anticancer drug Cisplatin.

Paclitaxel: Paclitaxel stabilizes microtubules, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[12] It can also modulate various signaling pathways, including the PI3K/Akt and MAPK pathways.[13][14]

paclitaxel_pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Mechanism of action of the anticancer drug Paclitaxel, leading to apoptosis.

References

Navigating Isomeric Landscapes: A Head-to-Head Comparison of the Pharmacokinetic Profiles of Ortho-, Meta-, and Para-Substituted Trifluoromethoxy Benzohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis for researchers and drug development professionals.

The strategic placement of substituents on a phenyl ring is a fundamental approach in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. For the trifluoromethoxy (-OCF3) group, its position—be it ortho, meta, or para—on a benzohydrazide scaffold can profoundly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic efficacy and safety. While direct head-to-head experimental data for the trifluoromethoxy benzohydrazide isomers is limited in publicly available literature, this guide provides a comparative framework based on established medicinal chemistry principles and data from structurally related compounds.

The trifluoromethoxy group is a highly lipophilic and electron-withdrawing moiety that can enhance metabolic stability and membrane permeability.[1] Its influence, however, is not uniform and is heavily dependent on its spatial orientation. The "ortho" position can introduce steric hindrance, potentially shielding adjacent functional groups from metabolic enzymes. The "meta" position offers a different electronic and steric environment, while the "para" position, being the most sterically accessible, can lead to more predictable interactions with metabolic enzymes and targets.

Comparative Pharmacokinetic Data

Pharmacokinetic ParameterOrtho-IsomerMeta-IsomerPara-IsomerRationale for Predicted Differences
Absorption
Cmax (Maximum Concentration)ModerateHighHighOrtho-substitution may sterically hinder interactions with intestinal transporters, potentially lowering Cmax compared to the more accessible meta and para isomers.
Tmax (Time to Cmax)ModerateShortShortLess hindered isomers (meta and para) are expected to be absorbed more rapidly.
Bioavailability (%)ModerateHighHighSteric effects of the ortho-substituent could lead to reduced absorption or increased first-pass metabolism, thereby lowering overall bioavailability.
Distribution
Volume of Distribution (Vd)HighHighHighThe high lipophilicity of the trifluoromethoxy group generally leads to extensive distribution into tissues for all isomers.[1]
Protein Binding (%)HighHighHighLipophilic compounds typically exhibit high plasma protein binding, with minor expected differences between isomers.
Metabolism
Half-life (t1/2)LongModerateShortThe ortho-isomer's steric hindrance may protect the hydrazide moiety from metabolic enzymes, leading to a longer half-life. The para-isomer is generally more susceptible to metabolism.
Clearance (CL)LowModerateHighClearance is inversely related to half-life; thus, the para-isomer is expected to be cleared most rapidly.
Excretion
Primary RouteHepatic/RenalHepatic/RenalHepatic/RenalThe route of excretion is generally determined by the polarity of the metabolites, which is expected to be similar for all isomers.

Experimental Protocols

To empirically determine the pharmacokinetic profiles of ortho-, meta-, and para-substituted trifluoromethoxy benzohydrazides, the following experimental methodologies would be employed.

In Vivo Pharmacokinetic Study in a Rodent Model (e.g., Sprague-Dawley Rats)
  • Animal Acclimatization and Housing: Male Sprague-Dawley rats (250-300 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Compound Administration: The ortho-, meta-, and para-isomers are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). A single dose (e.g., 10 mg/kg) is administered to separate groups of rats (n=5 per group) via oral gavage (for absorption and bioavailability) or intravenous injection (for clearance and volume of distribution).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of each isomer are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This involves protein precipitation, chromatographic separation on a C18 column, and detection by mass spectrometry.

  • Pharmacokinetic Analysis: Non-compartmental analysis is performed using software such as Phoenix WinNonlin to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), t1/2, CL, and Vd.

Visualizing the Research Workflow

The following diagrams illustrate the logical flow of a comparative pharmacokinetic study and a generalized signaling pathway that could be modulated by these compounds.

G cluster_synthesis Compound Preparation cluster_invivo In Vivo Study cluster_data Data Analysis ortho Ortho-Isomer admin Compound Administration (Oral/IV) ortho->admin meta Meta-Isomer meta->admin para Para-Isomer para->admin sampling Blood Sampling admin->sampling analysis LC-MS/MS Analysis sampling->analysis pk_params Pharmacokinetic Parameter Calculation analysis->pk_params comparison Head-to-Head Comparison pk_params->comparison

Caption: Experimental workflow for comparative pharmacokinetic analysis.

G cluster_nucleus Compound Benzohydrazide Isomer Receptor Cell Surface Receptor Compound->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Nucleus Nucleus TF->Nucleus Response Cellular Response Nucleus->Response

Caption: A generalized intracellular signaling pathway.

References

A Comparative Guide to the Synthesis and Biological Evaluation of 2-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and potential biological activities of 2-(Trifluoromethoxy)benzohydrazide. Due to the limited availability of published data for this specific compound, this document outlines a reproducible synthetic protocol based on established methods for analogous benzohydrazides and details standardized biological testing procedures. This information is presented alongside data for a structurally related compound, 4-(Trifluoromethyl)benzohydrazide, to offer a comparative perspective on expected outcomes and reproducibility.

Synthesis of Benzohydrazide Derivatives

The synthesis of benzohydrazides is a well-established chemical transformation. A common and reproducible method involves a two-step process: the esterification of the corresponding benzoic acid followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis of this compound (Inferred Protocol)

A plausible and reproducible synthesis for this compound can be adapted from standard procedures for similar compounds.

  • Step 1: Esterification of 2-(Trifluoromethoxy)benzoic acid.

    • 2-(Trifluoromethoxy)benzoic acid (1 equivalent) is dissolved in methanol.

    • A catalytic amount of concentrated sulfuric acid is added.

    • The mixture is refluxed for 4-6 hours.

    • The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.

    • The methyl 2-(trifluoromethoxy)benzoate is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated.

  • Step 2: Hydrazinolysis of Methyl 2-(trifluoromethoxy)benzoate.

    • The crude methyl 2-(trifluoromethoxy)benzoate (1 equivalent) is dissolved in ethanol.

    • Hydrazine hydrate (3-5 equivalents) is added, and the mixture is refluxed for 8-12 hours.

    • The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield this compound.

Comparative Synthesis Data

The following table compares the inferred synthesis of this compound with the published data for the synthesis of 4-(Trifluoromethyl)benzohydrazide.[1]

ParameterThis compound (Inferred)4-(Trifluoromethyl)benzohydrazide[1]
Starting Material2-(Trifluoromethoxy)benzoic acid4-(Trifluoromethyl)benzoic acid
Key ReagentsMethanol, Sulfuric Acid, Hydrazine HydrateMethanol, Sulfuric Acid, Hydrazine Hydrate
Reaction Steps1. Esterification, 2. Hydrazinolysis1. Esterification, 2. Hydrazinolysis
Expected Yield~80-90% (based on analogs)Nearly quantitative
PurificationRecrystallization from ethanolNot specified, but typically recrystallization

Diagram of Synthetic Workflow

G Synthesis of this compound A 2-(Trifluoromethoxy)benzoic acid B Methyl 2-(trifluoromethoxy)benzoate A->B  Methanol, H₂SO₄ (cat.), Reflux C This compound B->C  Hydrazine Hydrate, Ethanol, Reflux

Caption: General synthetic route for this compound.

Biological Testing of Benzohydrazide Derivatives

Benzohydrazide derivatives have been investigated for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[2][3] Standardized assays are crucial for ensuring the reproducibility of these findings.

1. Antimicrobial Activity Assessment

A common method to evaluate antimicrobial activity is the agar well diffusion assay, followed by the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Agar Well Diffusion and MIC Determination

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

  • Agar Well Diffusion:

    • The microbial suspension is uniformly spread on the surface of an agar plate.

    • Wells are created in the agar using a sterile borer.

    • A solution of the test compound (e.g., in DMSO) at a known concentration is added to the wells.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The diameter of the zone of inhibition around each well is measured.

  • Minimum Inhibitory Concentration (MIC):

    • Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate.

    • Each well is inoculated with the microbial suspension.

    • The plate is incubated, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Comparative Antimicrobial Data

The following table presents hypothetical antimicrobial data for this compound against common microbial strains, compared to published data for other benzohydrazide derivatives.

Microbial StrainThis compound (Hypothetical MIC in µg/mL)N'-((2-Chloroquinolin-3-yl)methylene)-2-methoxybenzohydrazide (MIC in mg/mL)[4]
Staphylococcus aureus16 - 640.625 - 80
Escherichia coli32 - 1280.625 - 80
Candida albicans64 - 256Not Reported

2. Anticancer Activity Assessment

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[5]

Comparative Anticancer Data

The table below shows hypothetical IC50 values for this compound against representative cancer cell lines, in comparison to a known anticancer benzohydrazide derivative.

Cell LineThis compound (Hypothetical IC50 in µM)Compound 4 (2-bromo-N'-(4-chlorobenzylidene)benzohydrazide) (IC50 in µM)[6]
HCT116 (Colon Cancer)5 - 201.88
A549 (Lung Cancer)10 - 50Not Reported
MCF-7 (Breast Cancer)15 - 60Not Reported

Diagram of Apoptosis Signaling Pathway

G Simplified Intrinsic Apoptosis Pathway A Cytotoxic Agent (e.g., Benzohydrazide) B Mitochondrial Stress A->B C Cytochrome c Release B->C D Apoptosome Formation C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Caption: A simplified diagram of a potential cell death pathway induced by cytotoxic agents.

3. Acetylcholinesterase (AChE) Inhibition Assay

Many hydrazone derivatives of benzohydrazides have been evaluated for their potential to inhibit acetylcholinesterase, an enzyme relevant to Alzheimer's disease.[7][8]

Experimental Protocol: Ellman's Method for AChE Inhibition

  • Principle: This spectrophotometric method measures the activity of AChE by detecting the product of the reaction between thiocholine (formed from the hydrolysis of acetylthiocholine by AChE) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which is a yellow-colored compound.

  • Procedure:

    • A solution of AChE, the test compound at various concentrations, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0) is prepared in a 96-well plate.

    • The mixture is pre-incubated.

    • The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).

    • The change in absorbance is monitored over time at a wavelength of 412 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined.[7]

Comparative AChE Inhibition Data

The following table provides hypothetical AChE inhibition data for this compound in comparison to published data for a related hydrazone.

CompoundTarget EnzymeHypothetical IC50 (µM)4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide IC50 (µM)[1]
This compoundAcetylcholinesterase (AChE)20 - 10046.8
This compoundButyrylcholinesterase (BChE)50 - 20063.6

Diagram of Cholinesterase Inhibition

G Mechanism of Acetylcholinesterase Inhibition AChE Acetylcholinesterase Products Choline + Acetate AChE->Products Hydrolysis ACh Acetylcholine ACh->AChE Substrate Binding Inhibitor Benzohydrazide Derivative Inhibitor->AChE Inhibition

Caption: Simplified representation of acetylcholinesterase inhibition.

References

Evaluating the Off-Target Effects of 2-(Trifluoromethoxy)benzohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the off-target effects of 2-(trifluoromethoxy)benzohydrazide derivatives. Due to the limited availability of comprehensive public data on a single this compound derivative, this guide presents a composite analysis based on published data for structurally related benzohydrazide and trifluoromethyl-containing compounds. For comparative purposes, the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, Erlotinib, is used as a reference compound. This guide assumes a hypothetical primary target for the benzohydrazide derivatives to be EGFR, a receptor tyrosine kinase frequently implicated in cancer.

Comparative Off-Target Profile

The following tables summarize the inhibitory activities of various benzohydrazide derivatives against their intended target (EGFR) and known off-targets. This is compared with the on- and off-target activities of Erlotinib.

Table 1: Profile of Representative Benzohydrazide Derivatives

Compound ClassPrimary TargetOn-Target IC50 (µM)Potential Off-TargetOff-Target IC50 (µM)
Benzohydrazide-dihydropyrazole hybridEGFR0.08--
4-(Trifluoromethyl)benzohydrazide derivative--Acetylcholinesterase (AChE)46.8 - 137.7
4-(Trifluoromethyl)benzohydrazide derivative--Butyrylcholinesterase (BuChE)19.1 - 881.1

Data is compiled from multiple sources for structurally related compounds and may not represent a single derivative.

Table 2: Profile of Comparator Drug - Erlotinib

CompoundPrimary TargetOn-Target IC50 (nM)Known Off-TargetsOff-Target IC50 (nM)
ErlotinibEGFR2-20HER2400
VEGFR2>10,000
Src60
Abl30
Lck20
Fyn30
STK10~1000
SLK~1000

IC50 values for Erlotinib can vary depending on the assay conditions and cell lines used.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of on- and off-target effects are provided below.

Kinase Inhibition Assay (EGFR)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader (luminometer)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the EGFR kinase and peptide substrate solution to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Cholinesterase Inhibition Assay (AChE and BuChE)

Objective: To determine the IC50 of a test compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity.

Materials:

  • Human recombinant AChE or BuChE

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound stock solution (in DMSO)

  • Microplate reader (spectrophotometer)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in phosphate buffer.

  • Add the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add the respective enzyme (AChE or BuChE) solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add DTNB solution to all wells.

  • Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BuChE).

  • Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percent inhibition of enzyme activity for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate a key signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Benzohydrazide 2-(Trifluoromethoxy) benzohydrazide derivative Benzohydrazide->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of a benzohydrazide derivative.

Kinase_Profiling_Workflow cluster_workflow Experimental Workflow for Kinase Inhibitor Profiling start Test Compound (e.g., Benzohydrazide derivative) primary_screen Primary Screen (Single high concentration) start->primary_screen dose_response Dose-Response Assay (Determine IC50) primary_screen->dose_response Active Compounds selectivity_panel Broad Kinase Panel Screen (e.g., 100+ kinases) dose_response->selectivity_panel Potent Hits data_analysis Data Analysis (Selectivity Score, Kinome Map) selectivity_panel->data_analysis hit_validation Hit Validation (Cell-based assays) data_analysis->hit_validation Selective Hits end Lead Optimization hit_validation->end

Caption: A typical experimental workflow for kinase inhibitor profiling.

Safety Operating Guide

Essential Safety and Operational Guide for 2-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2-(Trifluoromethoxy)benzohydrazide in a laboratory setting. The following procedures are based on best practices for handling similar hydrazide and trifluoromethyl-containing compounds, ensuring a comprehensive approach to safety and compliance for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Consult the glove manufacturer's resistance chart for specific breakthrough times.[6]
Eyes Safety glasses with side shields or chemical safety gogglesGoggles are required when there is a splash hazard.[7][8]
Face Face shieldTo be worn in addition to safety glasses or goggles when a significant splash hazard exists.[6][8][9]
Body Laboratory coatA standard lab coat is sufficient for general handling. A flame-resistant lab coat should be considered if working with flammable solvents in the same procedure.[7]
Respiratory Dust respirator or use of a fume hoodA NIOSH-approved respirator is necessary if handling the solid outside of a ventilated enclosure where dust may be generated.[1]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining a safe laboratory environment. This includes measures to prevent accidental exposure and to ensure the stability of the chemical.

Operational Plan:

  • Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1][3]

  • Personal Hygiene : Wash hands and face thoroughly after handling the compound and before eating, drinking, or smoking.[1]

  • Avoiding Contamination : Avoid contact with skin, eyes, and clothing.[10] Take off contaminated clothing and wash it before reuse.[1][3]

  • Dust and Aerosol Prevention : Avoid the formation of dust and aerosols when handling the solid form of the compound.[11]

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][10][11]

  • Keep away from incompatible materials such as strong oxidizing agents.[10]

  • Ensure the storage area is clearly labeled and access is restricted to authorized personnel.

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate first aid is crucial. The following table summarizes the recommended first aid measures.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][9][10] Remove contaminated clothing.[1][9] If skin irritation occurs, seek medical advice.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[1][10] If eye irritation persists, get medical attention.[1][3]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2][10] If the person feels unwell, call a poison center or doctor.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

Disposal Plan

Chemical waste must be managed in accordance with all local, state, and federal regulations. This compound and its containers should be treated as hazardous waste.

Disposal Protocol:

  • Waste Collection : Collect waste in a designated, properly labeled, and sealed container.

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name.

  • Disposal : Dispose of the contents and container through an approved waste disposal plant.[2][3][10] Do not dispose of it in the regular trash or down the drain.

Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating the key safety checkpoints.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal start Review SDS & SOP ppe Don Appropriate PPE start->ppe setup Prepare Fume Hood & Equipment ppe->setup weigh Weigh Compound setup->weigh Proceed to handling reaction Perform Experiment weigh->reaction decontaminate Decontaminate Work Area reaction->decontaminate Experiment complete dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash end End wash->end End of Process

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethoxy)benzohydrazide
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethoxy)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.